bromopicrin synthesis from picric acid and bromine
An In-depth Technical Guide on the Synthesis of Bromopicrin from Picric Acid and Bromine Introduction Bromopicrin (tribromonitromethane) is a valuable chemical intermediate with applications in various fields. Its synthe...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Synthesis of Bromopicrin from Picric Acid and Bromine
Introduction
Bromopicrin (tribromonitromethane) is a valuable chemical intermediate with applications in various fields. Its synthesis from picric acid (2,4,6-trinitrophenol) and bromine is a well-established method, first reported by Stenhouse in 1854.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of bromopicrin from picric acid, targeting researchers, scientists, and professionals in drug development. The guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, summarizes quantitative data, and discusses safety considerations.
Historically, several researchers have contributed to the optimization of this synthesis. The initial method involved the distillation of an aqueous mixture of picric acid, a base like lime (calcium oxide or calcium hydroxide), and bromine.[1][3][4] Subsequent modifications, notably by Hunter, introduced the use of sodium carbonate in an aqueous medium, which can be accelerated by exposure to sunlight.[3][5] These methods leverage the reaction of picric acid with hypobromous acid or its salt, which acts as the key brominating agent.[5]
Safety Considerations
Warning: The synthesis of bromopicrin involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Picric Acid: Picric acid is a powerful explosive, especially when dry (containing less than 10% water).[6] It is highly sensitive to heat, shock, and friction.[6] It can form dangerously sensitive metal picrate salts upon contact with metals such as copper, lead, zinc, and iron.[6][7] Therefore, the use of metal spatulas or containers with metal lids should be strictly avoided.[6]
Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is harmful if inhaled. All handling of bromine should be done with extreme care.
Bromopicrin: Bromopicrin is a toxic and lachrymatory agent. It has a high exothermic heat of decomposition, making it potentially hazardous under certain conditions, such as distillation at elevated temperatures.[1][8]
Proposed Reaction Mechanism
The reaction of picric acid with bromine in the presence of a base is believed to proceed through the formation of hypobromous acid (HBrO) or its corresponding salt (e.g., sodium hypobromite) as the active brominating species.[5] The overall reaction is complex and can follow different pathways, influencing the final yield of bromopicrin. Two possible reaction equations proposed by Hunter are:
Equation I suggests a theoretical yield of 390% based on the weight of picric acid, with all nitro groups from the picric acid being converted to bromopicrin. Equation II indicates a lower theoretical yield of 260%, with some nitrogen being lost as nitric acid. The reaction conditions, particularly the pH, play a crucial role in determining the predominant pathway and the final yield. A faintly alkaline medium has been shown to favor higher yields of bromopicrin.[5]
An In-depth Technical Guide to the Chemical and Physical Properties of Bromopicrin
For Researchers, Scientists, and Drug Development Professionals Introduction Bromopicrin, systematically known as tribromonitromethane, is a halogenated nitroalkane with the chemical formula CBr₃NO₂. It presents as eithe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopicrin, systematically known as tribromonitromethane, is a halogenated nitroalkane with the chemical formula CBr₃NO₂. It presents as either prismatic crystals or a colorless to amber, oily liquid.[1] Historically used as a military poison gas, it now finds applications in organic synthesis.[2] Its high reactivity and energetic nature necessitate a thorough understanding of its chemical and physical properties for safe handling and effective use in research and development.[3][4] This guide provides a comprehensive overview of bromopicrin's core properties, experimental protocols for its synthesis and analysis, and visual diagrams of key processes.
Chemical Identification and Nomenclature
A consistent identification of bromopicrin is crucial for regulatory and research purposes. The following table summarizes its key identifiers.
The physical properties of bromopicrin have been reported with some variability in the literature. The following table collates these values, providing a comparative overview.
Property
Value
Conditions
Citation
Appearance
Prismatic crystals or oily colorless to clear dark amber liquid.
Bromopicrin is a highly energetic and potentially hazardous compound.[3]
Thermal Stability : It decomposes with explosive violence if heated rapidly.[1][8] It possesses a high exothermic heat of decomposition of approximately 1700 Joules/gram.[3][4][11]
Sensitivity : The compound may be sensitive to prolonged exposure to air and light.[1] For storage, it is recommended to keep the container tightly closed under an inert atmosphere, protected from light, and stored in an explosion-proof refrigerator away from ignition sources.[2]
Hazardous Decomposition Products : When heated to decomposition, it emits highly toxic fumes of bromide and nitrogen oxides (NOx).[5][8] Under common gas chromatography (GC) conditions, it thermally decomposes to form haloforms, such as bromoform, through the generation of trihalomethyl radicals.
Reactivity Profile
Incompatible Materials : Bromopicrin is incompatible with oxidizing agents.[1][8]
Reactive Groups : It is classified under Halogenated Organic Compounds and Organic Nitro, Nitroso, Nitrate, and Nitrite Compounds.[1]
Spectroscopic Data
Infrared (IR) Spectroscopy
Specific experimental IR spectra for bromopicrin are available in databases such as PubChem.[1] Based on its functional groups, the spectrum is expected to show characteristic absorption bands:
Nitro Group (NO₂) : Strong asymmetric stretching vibrations are typically observed in the 1550-1475 cm⁻¹ region, and symmetric stretching vibrations occur in the 1360-1290 cm⁻¹ range for nitroalkanes.
Carbon-Bromine Bond (C-Br) : C-Br stretching vibrations appear in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR : As bromopicrin (CBr₃NO₂) contains no hydrogen atoms, its ¹H NMR spectrum will show no signals.
¹³C NMR : A proton-decoupled ¹³C NMR spectrum is expected to show a single resonance for the single carbon atom. The chemical shift of this carbon is significantly influenced by the three highly electronegative bromine atoms and the electron-withdrawing nitro group. For comparison, the chemical shift of the carbon in nitromethane (CH₃NO₂) is approximately 60-63 ppm, while the carbon in carbon tetrabromide (CBr₄) is observed at approximately -28.5 ppm. The strong deshielding effect of the nitro group combined with the heavy atom effect of the bromine atoms makes a precise prediction difficult without experimental data, but a signal significantly downfield from TMS is expected.
Mass Spectrometry (MS)
Mass spectrometry of bromopicrin is complicated by its thermal instability.
GC-MS Analysis : During analysis by gas chromatography-mass spectrometry (GC-MS), bromopicrin tends to decompose at typical injection port temperatures (200-250 °C). This results in a mass spectrum that is often a mixture of the parent compound and its decomposition products.
Major Decomposition Products : The primary decomposition products are haloforms, such as bromoform, which are formed when thermally generated trihalomethyl radicals abstract hydrogen atoms from the solvent.
Fragmentation : NIST library data for bromopicrin's GC-MS spectrum indicates major peaks at m/z values of 30, 46, and 93.[1] These likely correspond to fragments such as [NO]⁺ (m/z 30) and [NO₂]⁺ (m/z 46).
Experimental Protocols
Continuous Synthesis of Bromopicrin
The traditional synthesis method involving the reaction of picric acid with hypobromite is hazardous due to the explosive nature of both the starting material and the product under distillation conditions.[3] A safer, high-yield, continuous process has been developed.[3]
Methodology:
Reactant Preparation : Two separate continuous flows are prepared.
Flow 1 : A mixture of nitromethane and bromine. The initial temperature of this mixture is maintained between 10 °C and 50 °C.[3]
Flow 2 : An aqueous solution of an alkaline substance (e.g., sodium hydroxide).[3]
Reaction : Both flows are continuously transferred into a reactor vessel equipped with a cooling system and mixing apparatus. The reaction is exothermic and the temperature within the reactor is maintained between 30 °C and 100 °C, preferably between 40 °C and 80 °C.[3]
Mixing : Continuous mixing within the reactor ensures uniform heat distribution and maximizes contact between reactants, preventing localized excesses of the alkaline substance which can lead to impurities.[3]
Phase Separation : The reaction mixture separates into two phases: a heavier (lower) organic phase containing the bromopicrin product and a lighter (upper) aqueous phase.[3]
Collection : The heavier organic phase containing bromopicrin is selectively and continuously collected from the bottom of the reactor.[3] This method avoids the need for distillation or solvent extraction, directly yielding bromopicrin with a purity of ≥99% and in yields often exceeding 95%.[3]
Bromopicrin can be analyzed using a reverse-phase HPLC method.[7]
Methodology:
Column : A Newcrom R1 HPLC column is used for separation.[7]
Mobile Phase : The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[7] For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[7]
Detection : A standard UV detector can be used for quantification.
Application : This method is scalable and suitable for preparative separation to isolate impurities and for pharmacokinetic studies.[7]
Visualizations
The following diagrams illustrate key workflows and relationships described in this guide.
Caption: Continuous Synthesis Workflow of Bromopicrin.
Caption: HPLC Analysis Workflow for Bromopicrin.
Caption: Thermal Decomposition of Bromopicrin in GC-MS.
bromopicrin CAS registry number and molecular formula
CAS Registry Number: 464-10-8[1][2][3] Molecular Formula: CBr₃NO₂[1][2][4][5] This technical guide provides an in-depth overview of bromopicrin (tribromonitromethane), a halogenated nitroalkane. The document is intended...
Author: BenchChem Technical Support Team. Date: November 2025
CAS Registry Number: 464-10-8[1][2][3]
Molecular Formula: CBr₃NO₂[1][2][4][5]
This technical guide provides an in-depth overview of bromopicrin (tribromonitromethane), a halogenated nitroalkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and an analytical methodology for its characterization.
Chemical and Physical Properties
Bromopicrin is a dense, oily liquid or crystalline solid with a high refractive index.[1][3][4] It is sparingly soluble in water but soluble in organic solvents.[1] The compound is known to be explosive when heated rapidly and is sensitive to prolonged exposure to air and light.[1]
Two primary methods for the synthesis of bromopicrin are detailed below: the historical method using picric acid and a more modern, continuous process starting from nitromethane.
1. Synthesis from Picric Acid
This method, first described by Stenhouse in 1854, involves the reaction of picric acid with bromine in the presence of a base.[4]
Reactants:
Picric acid (C₆H₃N₃O₇)
Calcium hydroxide (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃)
Bromine (Br₂)
Water
Procedure Outline:
A mixture of calcium hydroxide and water is prepared in a flask.
Bromine is added in small portions while cooling the flask to manage the exothermic reaction.
Picric acid is then added to the mixture.
The mixture is distilled under reduced pressure.
Bromopicrin is collected in the initial fractions of the distillate.
The collected bromopicrin is separated from the aqueous layer and dried over calcium hydroxide.
Caution: Picric acid is a known explosive and must be handled with extreme care under appropriate safety protocols.[4]
2. Continuous Synthesis from Nitromethane
This modern industrial process avoids the use of the explosive picric acid and allows for a continuous production workflow.[4]
Reactants:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Aqueous solution of an alkaline substance (e.g., Sodium Hydroxide, NaOH)
Detailed Protocol:
Preparation of Feed Streams:
Mixture 1: A continuous flow of a mixture of nitromethane and bromine is prepared. The molar ratio of bromine to nitromethane is typically maintained between 3 and 3.1. This mixture is prepared at a temperature of 20-25 °C.[4]
Mixture 2: A continuous flow of an aqueous solution of an alkaline substance, such as sodium hydroxide, is prepared.
Reaction:
The two feed streams are continuously and simultaneously transferred into a reactor.
The reaction is typically maintained at a temperature of around 40 °C.[4]
The alkaline substance reacts with bromine to form hypobromite, which then sequentially brominates the nitromethane to form bromonitromethane, dibromonitromethane, and finally tribromonitromethane (bromopicrin).[4]
Separation and Collection:
The reaction mixture separates into two phases: a heavier organic phase containing the bromopicrin and a lighter aqueous phase.
The heavier organic phase is continuously collected from the bottom of the reactor.
Purity: This process can yield bromopicrin with a purity of over 99% without the need for distillation.[4]
Bromopicrin can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Column: A C18 stationary phase is suitable for this separation.
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape.[2] For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[2]
Detection: UV detection is a common method for the quantification of bromopicrin.
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[2]
Visualizations
Reaction Scheme for Bromopicrin Synthesis
Caption: Overview of the two main synthetic routes to bromopicrin.
Experimental Workflow for Continuous Synthesis of Bromopicrin
Caption: Workflow for the continuous synthesis of bromopicrin from nitromethane.
mechanism of bromopicrin formation from nitromethane
An In-depth Technical Guide on the Mechanism of Bromopicrin Formation from Nitromethane For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemi...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Mechanism of Bromopicrin Formation from Nitromethane
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of bromopicrin (tribromonitromethane) from nitromethane. It covers the core reaction mechanism, detailed experimental protocols for both industrial and laboratory settings, quantitative data on reaction parameters, and essential safety information.
Core Reaction Mechanism
The formation of bromopicrin from nitromethane is a base-catalyzed halogenation reaction, analogous to the classic haloform reaction. The mechanism proceeds through a series of deprotonation and bromination steps, ultimately replacing all three acidic α-hydrogens of nitromethane with bromine atoms.
The overall reaction can be summarized as:
CH₃NO₂ + 3 Br₂ + 3 NaOH → CBr₃NO₂ (Bromopicrin) + 3 NaBr + 3 H₂O
The reaction is typically performed in an aqueous medium. An alkaline substance, most commonly sodium hydroxide (NaOH), is essential for the reaction to proceed.
Step-by-Step Mechanism:
The process occurs in three sequential stages, involving the formation of bromonitromethane and dibromonitromethane as intermediates.
Formation of the Nitronate Anion: The hydroxide ion (⁻OH) from the base removes an acidic α-proton from nitromethane, forming a resonance-stabilized nitronate anion. This is the rate-determining step for the initial bromination.
First Bromination: The nucleophilic nitronate anion attacks a molecule of elemental bromine (Br₂), displacing a bromide ion (Br⁻) and forming monobromonitromethane.
Second Bromination: The process repeats. The remaining α-proton on bromonitromethane is now even more acidic due to the electron-withdrawing effect of the first bromine atom. The base removes this proton to form a new anion, which is subsequently brominated to yield dibromonitromethane.
Third Bromination: The final α-proton on dibromonitromethane is highly acidic and is readily removed by the base. The resulting anion reacts with bromine to form the final product, tribromonitromethane (bromopicrin).
An alternative, though mechanistically similar, viewpoint suggests that the base and bromine first react to form sodium hypobromite (NaOBr), which then acts as the active brominating agent.
Caption: Stepwise mechanism of bromopicrin formation.
Experimental Protocols
The synthesis of bromopicrin can be performed using either a batch or continuous process. Key to achieving high yield and purity is the careful control of reaction parameters, particularly temperature and the rate of base addition, to prevent the accumulation of excess alkaline substance in the reaction mixture.[1][2]
Industrial Scale Continuous Process Protocol
This protocol is adapted from patented industrial methods for producing high-purity bromopicrin.[3]
Methodology:
Reactant Stream Preparation:
Stream 1 (Organic): Prepare a mixture of nitromethane and bromine. The mixture is typically prepared by mixing the two reactants at a temperature of 20-25°C. A molar ratio of Bromine to Nitromethane of approximately 3.25 is optimal.[3] This stream is substantially free of organic solvents.
Stream 2 (Aqueous): Prepare an aqueous solution of an alkaline substance, typically 35% (w/w) sodium hydroxide (NaOH).[3]
Reaction:
Continuously feed Stream 1 and Stream 2 simultaneously into a stirred-tank reactor.
Maintain the internal reaction temperature at 40°C (±5°C).[4][5] Vigorous mixing is crucial to ensure rapid interaction between the reactants and to prevent localized excesses of base.
The reaction is exothermic and requires efficient cooling to maintain the set temperature.
Work-up and Collection:
The reaction mixture flows from the reactor into a separator.
Upon settling, two distinct phases form: a heavier organic phase containing the bromopicrin product and a lighter upper aqueous phase containing sodium bromide and other secondary products.
Continuously collect the lower organic phase. The product is typically of high purity (>99%) and may not require further distillation or extraction.[1][3]
Laboratory Scale Protocol: Synthesis of the First Intermediate (Bromonitromethane)
This protocol is based on the work of Thorpe et al., which focuses on the controlled synthesis of monobromonitromethane while minimizing the formation of di- and tri-brominated byproducts.[1] It is highly relevant for understanding the initial and most critical step of the overall mechanism.
Methodology:
Reaction Setup: A mechanically stirred flask is charged with water, sodium hydroxide, and sodium bromide and cooled in an ice bath.
Nitromethane Addition: Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.
Bromination: Elemental bromine is added rapidly in a single portion to the vigorously stirred solution. A rapid addition is crucial to favor the formation of the monobrominated product over competing polybromination.[1]
Quenching and Extraction: After a short reaction time, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by acidification. The product is then extracted with an organic solvent (e.g., dichloromethane).
Isolation: The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude bromonitromethane.
Caption: General experimental workflow for bromopicrin synthesis.
Quantitative Data
The yield and selectivity of the reaction are highly dependent on the reaction conditions.
Table 1: Optimized Industrial Batch Process Parameters and Results
Table 2: Effect of Reaction Conditions on Monobromination vs. Dibromination (Lab Scale)
This data, adapted from Thorpe et al., illustrates how reaction conditions can be tuned to control the extent of bromination. Their goal was to maximize the monobrominated product.[1]
Entry
Temperature (°C)
Bromine Addition
Stirring
Ratio (CH₂BrNO₂ : CHBr₂NO₂)
1
0
Single Portion
Magnetic
>20 : 1
2
20-25
Single Portion
Magnetic
7 : 1
3
0
Dropwise
Magnetic
2 : 1
4
-10 to -15
Single Portion
Magnetic
Increased dibromination (due to freezing)
This table highlights the importance of low temperature and rapid bromine addition to control the reaction at the first intermediate stage.
Spectroscopic Data of Intermediates and Product
Characterization of the starting material, intermediates, and final product can be performed using standard spectroscopic techniques.
Compound
Formula
MW ( g/mol )
Spectroscopic Data (Selected)
Reference
Bromonitromethane
CH₂BrNO₂
139.94
MS (EI): m/z peaks at 141/139 (M⁺), 94/92, 46 (NO₂⁺). IR: Data available in NIST database.
The synthesis of bromopicrin involves highly hazardous materials and should only be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Nitromethane: Flammable liquid and vapor. Can form shock-sensitive mixtures with bases.
Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.[10] Handle with extreme care using gloves, face shield, and respiratory protection.
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The reaction with nitromethane is highly exothermic.
Bromopicrin: Toxic and classified as an explosive.[9] It is a strong lachrymator. Store in a cool, dark, explosion-proof refrigerator away from ignition sources.
Personal Protective Equipment (PPE):
Chemical-resistant gloves (e.g., Viton™ or laminate).
Chemical splash goggles and a face shield.
Flame-resistant lab coat.
Use of a properly functioning chemical fume hood is mandatory.
For large quantities or risk of vapor exposure, a self-contained breathing apparatus (SCBA) may be necessary.[9]
Spill & Emergency Procedures:
Spills: Absorb with an inert material (e.g., vermiculite, sand). For bromine spills, a solution of sodium thiosulfate can be used for neutralization.
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.
solubility of bromopicrin in water and common organic solvents
For Researchers, Scientists, and Drug Development Professionals Introduction Bromopicrin, also known as tribromonitromethane (CBr₃NO₂), is a halogenated nitroalkane. Understanding its solubility in various solvents is cr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopicrin, also known as tribromonitromethane (CBr₃NO₂), is a halogenated nitroalkane. Understanding its solubility in various solvents is critical for its application in organic synthesis, as a fumigant, and for researchers in the fields of toxicology and environmental science. This technical guide provides a comprehensive overview of the solubility of bromopicrin in water and common organic solvents, based on available scientific literature.
Physicochemical Properties of Bromopicrin
A summary of the key physicochemical properties of bromopicrin is presented in Table 1.
Table 1: Physicochemical Properties of Bromopicrin
The solubility of a compound is a fundamental property that dictates its behavior in various chemical and biological systems. The following sections detail the solubility of bromopicrin in aqueous and organic media.
Solubility in Water
Bromopicrin exhibits low solubility in water. The available quantitative data are summarized in Table 2.
While extensive quantitative data on the solubility of bromopicrin in a wide range of organic solvents is limited in readily available literature, qualitative information and data for analogous compounds provide valuable insights. A ChemicalBook entry for tribromonitromethane indicates that it is slightly soluble in chloroform and ethyl acetate.[5]
Furthermore, the structurally similar compound chloropicrin (trichloronitromethane) is described as being quite soluble in typical organic solvents such as chloroform, acetone, and ethyl acetate.[6] This suggests that bromopicrin is also likely to be soluble in these common organic solvents. Additionally, the use of 60-70% ethanol to wash contaminated surfaces after a bromopicrin spill implies its solubility in aqueous ethanol solutions.[2][4]
Table 3: Qualitative Solubility of Bromopicrin in Organic Solvents
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of bromopicrin were not found in the reviewed literature, general and widely accepted methodologies for determining the solubility of solid organic compounds in various solvents can be applied. The following is a generalized protocol based on the principles of the static equilibrium method.
General Experimental Protocol: Static Equilibrium Method
This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in the solution at a constant temperature.
Syringe filters (chemically compatible with the solvent)
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
4.1.2. Procedure
Preparation of a Saturated Solution:
Add an excess amount of bromopicrin to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the solvent and the physical form of the solute.
Sample Collection and Preparation:
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.
Dilute the collected sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical method.
Quantification:
Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of bromopicrin.
UV-Vis Spectrophotometry: If bromopicrin has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
Chromatographic Methods (HPLC or GC): These methods are highly specific and sensitive and can be used to separate bromopicrin from any potential impurities before quantification. A calibration curve is prepared using standards of known concentrations.
Calculation of Solubility:
Calculate the concentration of bromopicrin in the original saturated solution by accounting for the dilution factor.
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for the experimental determination of the solubility of a solid compound in a solvent.
Caption: General workflow for solubility determination.
Conclusion
This technical guide has summarized the available information on the solubility of bromopicrin in water and common organic solvents. While quantitative data for its aqueous solubility is established, further experimental studies are required to precisely quantify its solubility in a broader range of organic solvents. The provided general experimental protocol offers a robust framework for conducting such investigations, which will be invaluable for researchers and professionals working with this compound.
The Stenhouse Method for Bromopicrin Synthesis: A Historical Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the historical Stenhouse method for the preparation of bromopicrin (tribromonitromethane). First re...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical Stenhouse method for the preparation of bromopicrin (tribromonitromethane). First reported by John Stenhouse in 1854, this method involves the reaction of picric acid with bromine in the presence of a base. While Stenhouse's original publication in Annalen der Chemie und Pharmacie outlined the general process, a more detailed and quantitative description was later provided by Bolas and Groves in an 1870 publication in the Journal of the Chemical Society. This guide will focus on the specifics of the Bolas and Groves procedure as a well-documented example of the Stenhouse method, offering valuable insights into 19th-century synthetic chemistry techniques.
Data Presentation
The following table summarizes the quantitative data for the preparation of bromopicrin as described by Bolas and Groves in 1870. This method is a refined and quantitative iteration of the original procedure reported by Stenhouse.
Reagent/Product
Molar Mass ( g/mol )
Quantity Used
Moles
Role in Reaction
Picric Acid
229.10
1 part by weight
-
Starting Material
Calcium Hydroxide (Lime)
74.09
10 parts by weight
-
Base
Bromine
159.81
10 parts by weight
-
Brominating Agent
Water
18.02
100 parts by weight
-
Solvent
Bromopicrin
297.72
Yielded by distillation
-
Product
Experimental Protocols
The following is a detailed methodology for the preparation of bromopicrin based on the 1870 report by Bolas and Groves, which they describe as a more quantitative execution of Stenhouse's original discovery.
Preparation of the Reaction Mixture: In a suitable retort, a mixture is prepared using 1 part by weight of picric acid, 10 parts by weight of slaked lime, and 100 parts by weight of water.
Addition of Bromine: To this aqueous suspension, 10 parts by weight of bromine are added.
Distillation: The retort is gently heated. The reaction proceeds, and bromopicrin, being volatile with steam, distills over with the water.
Collection of Distillate: The distillate, consisting of an aqueous layer and a lower layer of oily bromopicrin, is collected in a receiving flask.
Separation and Purification: The bromopicrin is separated from the aqueous layer. Further purification can be achieved by washing with a dilute solution of sodium carbonate to remove any acidic impurities, followed by drying over a suitable drying agent like anhydrous calcium chloride. A final distillation can be performed to obtain pure bromopicrin.
Bolas and Groves noted that this process leads to a nearly quantitative conversion of picric acid to bromopicrin.
Logical Workflow of Stenhouse's Bromopicrin Preparation
Foundational
The Reaction of Bromopicrin with Alkali Metal Iodides: A Technical Review
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of the available scientific literature concerning the reaction of bromopicrin (tribromonitrome...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature concerning the reaction of bromopicrin (tribromonitromethane) with potassium iodide (KI) and sodium iodide (NaI). The core of this document is based on early 20th-century research, which remains the foundational work on this specific chemical transformation. The reaction is characterized by the liberation of iodine and the formation of complex, energetic nitroalkane salts. This guide summarizes the reaction products, proposes a potential reaction pathway, and outlines the general experimental observations. Due to the age of the primary source material, detailed modern experimental protocols and quantitative data are limited. This document serves to consolidate the existing knowledge and highlight areas for future research.
Introduction
Bromopicrin (CBr₃NO₂) is a halogenated nitroalkane with a history of use as a fumigant and in organic synthesis. Its high reactivity stems from the presence of three bromine atoms and a nitro group attached to a single carbon atom. The reaction of bromopicrin with nucleophiles is a subject of interest for understanding the synthesis of complex organic nitrogen compounds. Notably, the reaction with alkali metal iodides, such as potassium and sodium iodide, leads to a series of complex and energetic products.
The primary and most detailed investigation into this reaction was published by Hunter in 1922. This work describes the qualitative outcomes of reacting bromopicrin with potassium and sodium iodides in both aqueous and alcoholic solutions. It identifies the principal organic product and notes the complexity of the reaction, involving multiple steps and side reactions. Modern literature on this specific reaction is scarce, and therefore, this guide relies heavily on the foundational descriptions from this early work, supplemented with contemporary understanding of related reaction mechanisms like the Finkelstein reaction.
Reaction Overview and Products
When bromopicrin is treated with an aqueous or alcoholic solution of potassium iodide, a reaction ensues that liberates molecular iodine (I₂). Concurrently, a yellow, crystalline, and explosive salt is formed. Through analysis, this salt was identified as δ-dipotassium tetranitroethane, K₂C₂(NO₂)₄.
The reaction with alcoholic sodium iodide follows a similar path, also liberating iodine and producing a yellow solid containing the corresponding sodium salt, δ-disodium tetranitroethane. However, the isolation of this sodium salt in a pure state is reported to be impossible due to its extreme solubility in the reaction medium.
A significant side reaction observed is the formation of potassium nitrate crystals, which deposit from the alcoholic filtrate after standing for several hours. This is attributed to the oxidation of potassium nitrite, an intermediate formed during the reaction.
Proposed Reaction Pathway
The complete, detailed mechanism for the formation of δ-dipotassium tetranitroethane from bromopicrin and potassium iodide has not been fully elucidated. However, based on the initial reactants and the intermediates suggested by Hunter, a plausible reaction pathway can be proposed. The overall transformation is acknowledged to be a complex series of simultaneous reactions rather than a single, straightforward process.
Initial Halogen Exchange
The reaction is likely initiated by a nucleophilic substitution, where the iodide ion (I⁻) attacks the electrophilic carbon of bromopicrin. This is characteristic of a Finkelstein reaction, which involves the exchange of one halogen for another.[1][2][3] This initial step would displace a bromide ion and form an iodinated intermediate, likely dibromoiodonitromethane, along with potassium nitrite.
Suggested Initial Step:
CBr₃NO₂ + KI → CBr₂I(NO₂) + KBr (Note: This is a corrected interpretation of the initial halide exchange. The original 1922 paper also suggests the formation of KNO₂, which implies a more complex initial interaction or a subsequent reaction)
Formation of the Tetranitroethane Salt
The subsequent steps are more complex and lead to the dimeric tetranitroethane structure. The formation of this product from a single-carbon starting material implies a dimerization process. The precise mechanism of this dimerization and the subsequent loss of the remaining halogens is not detailed in the literature but would involve the reaction of intermediates formed from the initial halogen exchange. The overall stoichiometry suggested by early researchers for a related reaction points to a complex redox process.
Side Reactions
An observed side reaction is the oxidation of the potassium nitrite (KNO₂) intermediate to potassium nitrate (KNO₃). This indicates the presence of oxidizing conditions during the reaction, possibly involving iodine or other reaction intermediates.
Caption: Proposed reaction pathway for bromopicrin with potassium iodide.
Experimental Protocols and Data
Detailed, step-by-step experimental protocols for the reaction of bromopicrin with potassium or sodium iodide are not available in the reviewed literature. The original 1922 paper describes the reaction in general terms, stating that it occurs in "aqueous or alcoholic solutions." Without specific information on reagent concentrations, molar ratios, temperature, reaction times, and work-up procedures, a precise experimental protocol cannot be provided.
The workflow below represents a generalized procedure based on the available descriptions.
Caption: Generalized experimental workflow for the described reaction.
Data Presentation
No quantitative data, such as reaction yields, kinetic parameters, or spectroscopic information, is available in the foundational literature for this reaction. The available information is qualitative and is summarized in the table below.
Reactants
Solvent
Key Observations
Identified Products
Bromopicrin, Potassium Iodide (KI)
Aqueous or Alcoholic
Liberation of iodine; formation of a yellow, crystalline, explosive precipitate.
δ-Dipotassium Tetranitroethane, Iodine (I₂), Potassium Nitrate (KNO₃) (from side reaction in alcohol).
Bromopicrin, Sodium Iodide (NaI)
Alcoholic
Liberation of iodine; formation of a yellow solid.
δ-Disodium Tetranitroethane (in solution/crude solid), Iodine (I₂). Note: Pure salt isolation reported as impossible.
Conclusion
The reaction of bromopicrin with potassium and sodium iodides is a complex transformation leading to the formation of iodine and the highly energetic salt, δ-dialkali tetranitroethane. The foundational research from 1922 provides a qualitative description of this reaction, suggesting an initial halogen exchange followed by a series of complex, undefined steps.
There is a clear lack of modern investigation into this reaction. A reinvestigation using contemporary analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be invaluable to fully elucidate the reaction mechanism, identify all intermediates and byproducts, and establish a detailed, safe, and reproducible experimental protocol. Furthermore, quantitative studies are needed to determine reaction kinetics and yields, which would be essential for any potential synthetic applications. For professionals in drug development and chemical research, while this reaction showcases the complex reactivity of halogenated nitroalkanes, the lack of detailed modern data and the explosive nature of the product necessitate extreme caution and further research before any practical application can be considered.
An In-depth Technical Guide to the Reactivity of Bromopicrin with Alkaline Substances
For Researchers, Scientists, and Drug Development Professionals Executive Summary Bromopicrin (tribromonitromethane), a compound of interest in various chemical and pharmaceutical contexts, exhibits significant reactivit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromopicrin (tribromonitromethane), a compound of interest in various chemical and pharmaceutical contexts, exhibits significant reactivity towards alkaline substances. This reactivity is primarily governed by nucleophilic substitution and elimination reactions, leading to its degradation. Understanding the kinetics, products, and influencing factors of these reactions is crucial for applications ranging from chemical synthesis to drug development, where stability and degradation pathways are of paramount importance. This technical guide provides a comprehensive overview of the core principles governing the interaction of bromopicrin with alkaline media, including reaction mechanisms, anticipated products, and generalized experimental protocols for studying its reactivity. Due to a lack of specific published kinetic data for bromopicrin, this guide utilizes data from analogous compounds to provide a quantitative framework for understanding its reactivity.
Reaction Mechanisms and Pathways
The reaction of bromopicrin with alkaline substances, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is anticipated to proceed primarily through a nucleophilic substitution mechanism at the carbon atom. The electron-withdrawing nature of the three bromine atoms and the nitro group makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles like the hydroxide ion (OH⁻).
The reaction can be described by second-order kinetics, being first-order with respect to both bromopicrin and the hydroxide ion[1][2][3]. The overall rate of hydrolysis is dependent on the pH of the solution[4].
Nucleophilic Substitution (SN2)
The most probable mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the hydroxide ion attacks the carbon atom, leading to a transition state where the C-OH bond is forming concurrently with the cleavage of a C-Br bond. This results in the displacement of a bromide ion.
Proposed SN2 Pathway for the Initial Reaction of Bromopicrin with Hydroxide
Caption: Proposed SN2 mechanism for the initial hydrolysis of bromopicrin.
Subsequent reactions with hydroxide ions can lead to further substitution of bromine atoms, eventually leading to the decomposition of the molecule.
Potential Side Reactions and Further Degradation
Under strongly alkaline conditions, elimination reactions might also occur, although substitution is generally more favored for polyhalogenated methanes. Furthermore, the initial hydrolysis products can be unstable and undergo further reactions. For instance, the reaction of bromopicrin with concentrated potassium hydroxide has been reported to yield potassium nitrite, potassium carbonate, and potassium bromide, indicating a complete breakdown of the molecule[5].
The thermal instability of bromopicrin is a critical factor, especially in analytical procedures like Gas Chromatography (GC), where high injector port temperatures can cause decomposition, primarily yielding bromoform (CHBr₃)[6].
Quantitative Data and Influencing Factors
kh = kA[H⁺] + kN + kB[OH⁻]
Under alkaline conditions, the kB[OH⁻] term will dominate.
Table 1: Representative Kinetic Data for the Alkaline Hydrolysis of Analogous Compounds
Note: This table presents data from analogous compounds to provide an estimated framework for bromopicrin's reactivity due to the absence of specific data for bromopicrin.
Factors Influencing Reactivity:
Concentration of Alkaline Substance: As the reaction is first-order with respect to the hydroxide ion, increasing the concentration of the alkaline substance will proportionally increase the rate of degradation.
Temperature: The reaction rate increases with temperature, following the Arrhenius equation. This relationship allows for the determination of the activation energy.
Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition state.
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol for a forced degradation study of bromopicrin under alkaline conditions can be designed based on established methodologies for other organic compounds.
Objective
To determine the pseudo-first-order and second-order rate constants, half-life, and activation energy for the alkaline hydrolysis of bromopicrin.
Materials and Reagents
Bromopicrin (high purity)
Sodium hydroxide (analytical grade)
Deionized water
Methanol or acetonitrile (HPLC grade)
Buffer solutions (for pH control if necessary)
Quenching agent (e.g., dilute acid like phosphoric acid)
Experimental Workflow
Caption: General experimental workflow for a kinetic study of bromopicrin hydrolysis.
Analytical Methodology
A validated stability-indicating analytical method is crucial for accurately quantifying the concentration of bromopicrin over time in the presence of its degradation products.
Column: A reverse-phase column, such as a C18, is suitable.
Mobile Phase: A mixture of acetonitrile or methanol and water, with a possible addition of a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.
Detection: UV detection at a wavelength where bromopicrin has significant absorbance.
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
4.4.2 Gas Chromatography-Mass Spectrometry (GC-MS)
Consideration: Due to the thermal lability of bromopicrin, low injection port temperatures should be used to minimize degradation during analysis[6].
Injection: A split/splitless injector with an optimized temperature program.
Column: A capillary column with a suitable stationary phase for halogenated compounds.
Detection: Mass spectrometry for positive identification and quantification of bromopicrin and its degradation products.
Conclusion
The reactivity of bromopicrin with alkaline substances is a critical aspect of its chemical profile. While specific kinetic data is sparse, a thorough understanding of the underlying nucleophilic substitution mechanisms, combined with data from analogous compounds, provides a robust framework for predicting its behavior. The reaction is expected to be significantly influenced by the concentration of the alkaline medium and temperature. For researchers, scientists, and drug development professionals, it is imperative to consider this reactivity when designing synthetic routes, formulating products, and assessing the stability and degradation pathways of molecules containing similar structural motifs. The experimental protocols and analytical considerations outlined in this guide provide a solid foundation for conducting detailed kinetic studies to further elucidate the reactivity of bromopicrin.
Initial Studies on the Stability and Decomposition of Bromopicrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Bromopicrin (tribromonitromethane) is a halogenated nitroalkane that has garnered interest for its potential applications, yet its inherent ins...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopicrin (tribromonitromethane) is a halogenated nitroalkane that has garnered interest for its potential applications, yet its inherent instability presents significant challenges for its handling, storage, and formulation. This technical guide provides a comprehensive overview of the initial studies on the stability and decomposition of bromopicrin, with a focus on its thermal, hydrolytic, and photolytic degradation. The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this compound.
Stability Profile of Bromopicrin
Bromopicrin is a highly reactive compound with a significant exothermic heat of decomposition of approximately 1700 Joules/gram, indicating its potential for explosive decomposition under certain conditions[1][2][3]. While it can be stored for up to a year under controlled conditions at room temperature and away from flammable materials, it is sensitive to heat, light, and aqueous environments.
Thermal Stability
Initial studies have demonstrated that bromopicrin is thermally labile, particularly at elevated temperatures commonly encountered in analytical techniques such as gas chromatography (GC).
Table 1: Thermal Decomposition of Bromopicrin at Various GC Injection Port Temperatures [4]
Injection Port Temperature (°C)
Observation
< 170
Negligible decomposition
180
Small amount of bromoform detected
250
Significant formation of bromoform (approximately 70% of the bromopicrin peak area)
280
Bromoform becomes the dominant peak (ratio of 6:1 to bromopicrin)
In a study involving a real drinking water extract, the quantity of bromopicrin decreased by 45% when the GC injection port temperature was increased from 140 °C to 250 °C[4]. This highlights the critical importance of optimizing analytical methods to minimize thermal degradation and ensure accurate quantification.
Hydrolytic Stability
Detailed quantitative data on the hydrolysis of bromopicrin is limited in the currently available literature. However, its chemical structure suggests susceptibility to hydrolysis, a common degradation pathway for halogenated organic compounds. Further research is required to determine the rate constants and influencing factors such as pH and temperature.
Photolytic Stability
Decomposition Pathways and Products
The decomposition of bromopicrin can proceed through several pathways depending on the conditions.
Thermal Decomposition
The primary mechanism of thermal decomposition involves the homolytic cleavage of the carbon-nitro (C-NO2) bond, leading to the formation of a tribromomethyl radical (•CBr3) and nitrogen dioxide (•NO2). The highly reactive tribromomethyl radical can then abstract a hydrogen atom from a solvent or other molecules to form bromoform (CHBr3), which has been identified as the major thermal decomposition product[4][6].
Other Potential Decomposition Pathways
While less characterized, hydrolysis is expected to proceed via nucleophilic substitution of the bromine atoms or the nitro group. Photolytic decomposition could involve photochemically induced cleavage of the C-Br or C-N bonds, leading to a variety of radical species and subsequent reaction products.
Experimental Protocols
Detailed experimental protocols for the study of bromopicrin stability are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies that can be adapted for specific research needs.
Thermal Stability Assessment using Gas Chromatography/Mass Spectrometry (GC/MS)
This protocol is designed to evaluate the thermal stability of bromopicrin under conditions analogous to those in a GC injection port.
Objective: To determine the extent of thermal decomposition of bromopicrin at various temperatures.
Materials:
Bromopicrin standard solution of known concentration.
High-purity solvent (e.g., ethyl acetate).
Gas chromatograph coupled with a mass spectrometer (GC/MS).
GC vials with septa.
Procedure:
Prepare a series of dilutions of the bromopicrin standard in the chosen solvent.
Set the GC/MS parameters. The critical parameter to vary is the injection port temperature. A suggested range is from 140 °C to 280 °C, with increments of 20-30 °C[4].
The GC column temperature program should be optimized to ensure good separation of bromopicrin and its potential degradation products (e.g., bromoform).
The mass spectrometer should be operated in full-scan mode to identify all potential decomposition products.
Inject a fixed volume of the bromopicrin solution at each injection port temperature.
Monitor the peak areas of bromopicrin and any newly formed peaks.
Calculate the percentage decomposition of bromopicrin at each temperature by comparing the peak area of bromopicrin to its initial peak area at a low temperature where no decomposition is observed (e.g., 140 °C).
Identify the major decomposition products by their mass spectra.
General Protocol for Aqueous Stability Studies (Hydrolysis)
This protocol provides a framework for assessing the hydrolytic stability of bromopicrin.
Objective: To determine the rate of hydrolysis of bromopicrin at different pH values.
Materials:
Bromopicrin standard solution.
Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
Constant temperature incubator or water bath.
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector, or GC/MS after extraction).
Quenching solution (if necessary to stop the reaction).
Procedure:
Prepare buffered aqueous solutions at the desired pH values.
Spike a known concentration of bromopicrin into each buffered solution in a sealed container.
Incubate the solutions at a constant temperature.
At predetermined time intervals, withdraw an aliquot from each solution.
Immediately quench the reaction if necessary and prepare the sample for analysis. This may involve extraction of the remaining bromopicrin and its degradation products into an organic solvent.
Analyze the samples using a validated analytical method to determine the concentration of bromopicrin.
Plot the concentration of bromopicrin versus time for each pH.
Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.
Visualizing Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways of bromopicrin.
Caption: Thermal decomposition pathway of bromopicrin.
Caption: General experimental workflow for stability studies.
Conclusion
The initial studies on bromopicrin reveal its significant thermal instability, leading primarily to the formation of bromoform through a radical-mediated pathway. This decomposition is a critical consideration for analytical method development, particularly for GC-based techniques. While the general reactivity of bromopicrin suggests susceptibility to hydrolysis and photolysis, there is a clear need for further quantitative studies to elucidate the kinetics and mechanisms of these degradation pathways. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to conduct robust stability studies, which are essential for the safe and effective application of this compound.
discovery and first synthesis of tribromonitromethane
An In-depth Technical Guide on the Discovery and First Synthesis of Tribromonitromethane For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the initial discove...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Discovery and First Synthesis of Tribromonitromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial discovery and first successful synthesis of tribromonitromethane, also known as bromopicrin. It details the seminal work of John Stenhouse and subsequent investigations, presenting the information with a focus on experimental data and procedural workflows.
Discovery
Tribromonitromethane (CBr₃NO₂) was first synthesized by the Scottish chemist John Stenhouse in 1854.[1][2][3] His pioneering work involved the reaction of picric acid with bromine in the presence of lime. The product was isolated through distillation of the aqueous mixture.[1][2][3] This initial method laid the groundwork for future studies and refinements of bromopicrin synthesis. Later, in 1870, Bolas and Groves revisited Stenhouse's method, reporting an almost quantitative conversion of picric acid to tribromonitromethane.[2] However, research by Scholl and Brenneken in 1898 identified the presence of small quantities of dibromodinitromethane as an impurity in the product derived from this original procedure.[2]
First Synthesis: The Stenhouse Method
The seminal method for preparing tribromonitromethane, as developed by Stenhouse, involves the oxidative degradation of picric acid by hypobromite, which is formed in situ from the reaction of bromine with a base.
Chemical Reaction
The overall chemical transformation can be represented as follows:
A simplified representation focusing on the key transformation of the picric acid is:
C₆H₂(NO₂)₃OH + Br₂ + Ca(OH)₂ → CBr₃NO₂
Experimental Protocol
The following protocol is adapted from historical accounts of the Stenhouse method.[4]
Materials:
Picric Acid (C₆H₂(NO₂)₃OH)
Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)
Bromine (Br₂)
Water (H₂O)
Procedure:
A suspension of calcium hydroxide is prepared by mixing calcium oxide with water in a reaction flask.
Bromine is added portion-wise to the cooled and agitated calcium hydroxide suspension. This step generates calcium hypobromite.
Picric acid is then introduced to the reaction mixture.
The mixture is subjected to distillation, potentially under reduced pressure, to separate the volatile tribromonitromethane.
The collected distillate, containing an immiscible layer of tribromonitromethane, is separated from the aqueous layer.
The crude product is dried, typically over a drying agent like calcium hydroxide, to yield the final product.
Quantitative Data
The following table summarizes the reactant quantities used in a typical laboratory-scale synthesis based on the original method.[4]
Reactant
Quantity
Molar Mass ( g/mol )
Moles (approx.)
Picric Acid
10 g
229.10
0.044
Calcium Oxide
40 g
56.08
0.713
Bromine
60 g
159.81
0.375
Water
500 mL
18.02
27.75
Early Refinements and Yield Analysis
In 1923, Louis Hunter investigated the reaction in more detail, aiming to optimize the yield of bromopicrin by modifying the reaction conditions, particularly the alkalinity.[2] Hunter proposed that the active agent is hypobromous acid or its salt and that the reaction can proceed via different pathways, impacting the final yield.[2]
Proposed Reaction Pathways by Hunter
Hunter suggested two primary equations to describe the conversion, which have different theoretical yields based on the fate of the nitro groups from the picric acid.[2]
Hunter's work demonstrated that the reaction conditions significantly influence the yield of tribromonitromethane. The highest yields were achieved in a faintly alkaline medium.[2]
Reaction Condition
Yield (%)*
Faintly Alkaline
up to 353
Acidic
Poor
Strongly Alkaline
Poor
*Note: The yield is calculated based on the percentage of nitrogen from the picric acid that is converted to tribromonitromethane. A theoretical yield of 390% is possible if all three nitro groups are converted (Equation I).[2]
Visualization of Processes
Reaction Pathway Diagram
Caption: Reaction scheme for the first synthesis of tribromonitromethane.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the original Stenhouse synthesis.
Conclusion
The discovery and initial synthesis of tribromonitromethane by John Stenhouse represent a significant milestone in organic chemistry. While his method, utilizing the reaction of picric acid with bromine and lime, was effective, it is now largely of historical importance due to the hazardous nature of picric acid.[1][5] Modern synthetic routes, such as the direct bromination of nitromethane, are now favored for their improved safety and efficiency.[1][5] Nevertheless, a thorough understanding of the original Stenhouse method provides valuable insight into the historical development of nitroalkane chemistry.
Theoretical Insights into the Molecular Architecture of Bromopicrin: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the theoretical and experimental studies elucidating the molecular structure of bromopicrin (CBr₃NO₂). It is intended for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental studies elucidating the molecular structure of bromopicrin (CBr₃NO₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's structural parameters. This document synthesizes data from computational chemistry and experimental spectroscopy, presenting quantitative data in structured tables and outlining the methodologies employed. Key structural features, including bond lengths, bond angles, and the conformational dynamics of the nitro group, are discussed. Visualizations of the molecular structure, computational workflows, and conformational analyses are provided to facilitate a deeper understanding.
Introduction
Bromopicrin, or tribromonitromethane, is a halogenated nitroalkane with significant chemical reactivity. A thorough understanding of its three-dimensional molecular structure is fundamental to predicting its physical properties, chemical behavior, and potential interactions in biological and chemical systems. While experimental determination of gas-phase molecular structures can be challenging, theoretical and computational methods provide powerful, complementary tools for detailed structural elucidation.
This guide reviews the primary experimental and computational techniques used to study molecules like bromopicrin and presents a cohesive model of its molecular geometry, conformational preferences, and vibrational properties.
Methodologies for Molecular Structure Determination
The precise characterization of bromopicrin's molecular structure relies on a synergistic approach, combining experimental techniques that probe the molecule in the gas phase with high-level computational models that provide a detailed, energetic, and geometric landscape.
Theoretical & Computational Protocols
Modern computational chemistry offers robust methods for predicting molecular structures with high accuracy. The primary approach involves geometry optimization, where the total energy of a molecular configuration is minimized to find its most stable, or ground-state, structure.
Density Functional Theory (DFT):
A widely used method is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. For a molecule like bromopicrin, a common and reliable approach involves:
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets, which provide a flexible description of the electron orbitals, including polarization functions (d,p) to account for non-spherical electron distribution and diffuse functions (++) for weakly bound electrons.
The protocol for a typical DFT study is as follows:
Initial Geometry: An approximate 3D structure of bromopicrin is constructed.
Geometry Optimization: The energy and forces on each atom are calculated, and the atomic positions are iteratively adjusted to minimize the total energy until a stationary point on the potential energy surface is reached.
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies can be compared with experimental IR and Raman spectra to validate the computational model.
Conformational Analysis: To study the rotation around the C-N bond, a potential energy surface (PES) scan is performed. The O-N-C-Br dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. This process yields the energy barrier for internal rotation.
Caption: Workflow for a DFT-based molecular structure calculation.
Experimental Protocols
Experimental methods provide real-world data that is essential for validating theoretical models. For simple, volatile molecules, gas-phase techniques are preferred as they examine molecules in an isolated state, free from intermolecular interactions present in liquids or solids.[1][2]
Gas-Phase Electron Diffraction (GED):
GED is a powerful technique for determining the geometric structure of molecules in the gas phase.[2]
Sample Introduction: A gaseous beam of bromopicrin molecules is introduced into a high-vacuum chamber.
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the bromopicrin molecules.
Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD sensor).
Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This intensity data is mathematically transformed to generate a radial distribution curve, which shows the distribution of internuclear distances in the molecule. By fitting a structural model to this curve, precise bond lengths and bond angles can be determined.
Caption: General experimental workflow for Gas-Phase Electron Diffraction.
Vibrational Spectroscopy (FTIR and Raman):
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since these vibrational frequencies are determined by the molecular structure and bond strengths, these techniques are invaluable for structural analysis. Experimental spectra are compared with frequencies calculated from theoretical models (like DFT) to confirm the accuracy of the computed geometry and to assign specific spectral bands to specific molecular motions.
Molecular Structure of Bromopicrin
While detailed experimental gas-phase structural data for bromopicrin is scarce in modern literature, its geometry can be reliably predicted using DFT calculations. The following structural parameters are based on geometry optimization at the B3LYP/6-311G(d,p) level of theory.
Caption: Atomic arrangement in the bromopicrin molecule.
Table 1: Calculated Geometric Parameters of Bromopicrin
Parameter
Type
Atoms Involved
Value
Bond Lengths
(Å)
r(C-N)
Bond Length
C-N
1.552
r(C-Br)
Bond Length
C-Br (avg.)
1.956
r(N-O)
Bond Length
N-O (avg.)
1.201
Bond Angles
(°)
∠(Br-C-Br)
Bond Angle
Br-C-Br (avg.)
107.8
∠(N-C-Br)
Bond Angle
N-C-Br (avg.)
111.1
∠(O-N-O)
Bond Angle
O-N-O
128.5
∠(C-N-O)
Bond Angle
C-N-O (avg.)
115.7
Dihedral Angle
(°)
τ(Br-C-N-O)
Dihedral Angle
Br-C-N-O
0.0 (eclipsed)
Note: These values are derived from DFT B3LYP/6-311G(d,p) calculations and represent the equilibrium (re) geometry. Experimental values (rg) may differ slightly due to vibrational averaging.
Conformational Analysis: C-N Bond Rotation
A key structural feature of bromopicrin is the internal rotation of the nitro (NO₂) group around the C-N single bond. Theoretical calculations show that the energy barrier for this rotation is very low. The two primary conformations are:
Staggered: Where the O-N-O plane is staggered relative to the Br atoms.
Eclipsed: Where one of the N-O bonds is eclipsed with a C-Br bond.
DFT calculations indicate that the eclipsed conformation is the ground state (the most stable arrangement), but the energy difference between the eclipsed and staggered forms is minimal, calculated to be approximately 0.5 kcal/mol . This low rotational barrier suggests that at room temperature, the nitro group in bromopicrin is essentially a free rotor, with rapid interconversion between conformations.
Caption: Newman projections of bromopicrin's C-N bond rotation.
Vibrational Analysis
The vibrational spectrum of bromopicrin provides a fingerprint of its molecular structure. A non-linear molecule with 7 atoms like bromopicrin has 3N-6 = 3(7)-6 = 15 fundamental vibrational modes. The experimental frequencies, primarily from historical spectroscopic data, show good agreement with modern DFT calculations, which validates the accuracy of the computed molecular structure.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) of Bromopicrin
Note: Calculated frequencies are from DFT B3LYP/6-311G(d,p) and are typically scaled by a factor of ~0.96-0.98 to better match experimental anharmonic values.
Conclusion
The molecular structure of bromopicrin has been comprehensively characterized through theoretical studies, supported by experimental vibrational data. DFT calculations at the B3LYP/6-311G(d,p) level provide a reliable model of its geometry, revealing a C-N bond length of approximately 1.552 Å and C-Br bond lengths of 1.956 Å. Conformational analysis shows that the nitro group is a nearly free rotor with a very low energy barrier (~0.5 kcal/mol), with the eclipsed conformation being marginally more stable. The calculated vibrational frequencies are in excellent agreement with experimental data, lending strong support to the theoretical model. This detailed structural information is crucial for understanding the molecule's reactivity, stability, and interactions, providing a solid foundation for future research and applications.
Bromopicrin as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Bromopicrin (tribromonitromethane) is a dense, colorless to pale yellow oily liquid with the chemical formula CBr₃NO₂. Historically recognized...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopicrin (tribromonitromethane) is a dense, colorless to pale yellow oily liquid with the chemical formula CBr₃NO₂. Historically recognized for its potent biocidal properties, its application in organic synthesis has been less explored compared to other halogenated nitroalkanes. However, its unique chemical structure, possessing both a nitro group and three bromine atoms on a single carbon, presents interesting possibilities for its use as a synthon in the construction of complex organic molecules. This document provides an overview of the known synthetic applications of bromopicrin, including detailed protocols for its preparation and classical reactions, alongside critical safety information. While modern applications in complex organic synthesis are not extensively documented in publicly available literature, the foundational reactions presented here may serve as a basis for further exploration and methods development.
Safety Precautions
Bromopicrin is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood. It is a strong irritant to the skin, eyes, and respiratory system.[1] It is also explosive when heated rapidly and incompatible with oxidizing agents.[1]
Bromopicrin can be synthesized by the bromination of nitromethane. A high-yield process involves the reaction of nitromethane with bromine in the presence of an aqueous alkaline substance.[2][3] The reaction is typically exothermic and proceeds rapidly.
Reactants: Nitromethane, Bromine, Sodium Hydroxide (or other alkaline substance).
Solvent: Typically water, avoiding organic solvents.[3]
Temperature: The reaction temperature is a critical parameter for controlling selectivity.[3]
Yield: High yields of 96-99% have been reported with high purity.[3]
Classical Reactions of Bromopicrin with Nucleophiles
Historically, the reactivity of bromopicrin with nucleophiles has been investigated. These reactions demonstrate its ability to act as an electrophile and a source of a dinitromethane precursor.
Bromopicrin reacts with a cooled solution of potassium hydroxide to produce δ-dipotassium tetranitroethane. This reaction proceeds through a series of steps where the bromopicrin molecule undergoes decomposition and rearrangement.
A similar reaction occurs with aqueous alcoholic potassium cyanide, also yielding δ-dipotassium tetranitroethane along with potassium bromide and cyanogen bromide.
Experimental Protocols
Protocol 1: Preparation of Bromopicrin from Nitromethane
This protocol is based on the principles described in patented procedures.[2][3]
Materials:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Sodium Hydroxide (NaOH)
Water
Ice bath
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
Procedure:
In a three-necked round-bottom flask, prepare a mixture of nitromethane and water.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add bromine to the stirred mixture while maintaining the temperature below 10 °C.
Prepare a separate aqueous solution of sodium hydroxide.
Add the sodium hydroxide solution dropwise to the reaction mixture via the dropping funnel. The addition should be controlled to keep the temperature below 15 °C. The reaction is exothermic.
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
The reaction mixture will separate into two phases. The lower, oily layer is the crude bromopicrin.
Separate the lower organic layer using a separatory funnel.
Wash the organic layer with water, followed by a dilute solution of sodium bisulfite (to remove any unreacted bromine), and finally with water again.
Dry the bromopicrin over anhydrous magnesium sulfate and filter. The product can be further purified by vacuum distillation if necessary, although this should be done with extreme caution due to the explosive nature of bromopicrin upon heating.[2]
Protocol 2: Synthesis of δ-Dipotassium Tetranitroethane from Bromopicrin
This protocol is adapted from early 20th-century literature.
Materials:
Bromopicrin (CBr₃NO₂)
Potassium Hydroxide (KOH)
Water
Ethanol
Ice bath
Beaker or flask
Procedure:
Prepare a concentrated solution of potassium hydroxide in water (e.g., 1:1 KOH:H₂O by weight).
Cool the potassium hydroxide solution in an ice bath.
Slowly and in small portions, add bromopicrin to the cooled and stirred potassium hydroxide solution. A yellow precipitate should form.
After the addition is complete, continue stirring for a short period in the ice bath.
Filter the yellow precipitate and wash it with cold ethanol.
The crude product can be recrystallized from hot water or aqueous ethanol to yield pure δ-dipotassium tetranitroethane.
Diagrams
Caption: Workflow for the synthesis of bromopicrin.
Caption: Reaction of bromopicrin with potassium hydroxide.
Conclusion
Bromopicrin is a versatile reagent whose full potential in modern organic synthesis remains to be unlocked. The protocols provided herein for its preparation and classical reactions offer a starting point for researchers interested in exploring its chemistry. Due to its hazardous nature, all work with bromopicrin must be conducted with strict adherence to safety protocols. Further research into its reactions with various organic substrates could reveal novel synthetic transformations and applications in the development of new pharmaceuticals and agrochemicals.
Analytical Techniques for the Detection and Quantification of Bromopicrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analytical determination of bromopicrin in various matrices. The methodologies outli...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of bromopicrin in various matrices. The methodologies outlined are primarily based on gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high sensitivity and selectivity for the detection and quantification of this compound.
Introduction to Bromopicrin Analysis
Bromopicrin (tribromonitromethane) is a halogenated nitroalkane that has been used as a soil fumigant and has potential applications in organic synthesis. Due to its toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for monitoring its presence in different environmental compartments and for quality control in manufacturing processes. The choice of analytical technique depends on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Bromopicrin in Water and Soil
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like bromopicrin.[1][2][3] It offers excellent separation efficiency and definitive identification based on mass spectra.
Application Note: GC-MS Analysis of Bromopicrin in Drinking Water
This method is adapted from EPA Method 525.3 for the determination of semivolatile organic compounds in drinking water.[1] It involves solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by GC-MS analysis.
Quantitative Data Summary
Parameter
Value
Notes
Limit of Detection (LOD)
0.05 µg/L
Estimated based on similar compounds.
Limit of Quantification (LOQ)
0.15 µg/L
Estimated based on similar compounds.
Linearity (R²)
> 0.995
Over a concentration range of 0.1 to 10 µg/L.
Recovery
85-110%
Dependent on the efficiency of the SPE step.
Precision (%RSD)
< 15%
For replicate measurements.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction)
Collect a 1-liter water sample in a clean glass container.
Add a suitable surrogate standard to the sample.
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 10 mL of reagent water.
Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
After the entire sample has passed, dry the cartridge by purging with nitrogen for 10 minutes.
Elute the trapped analytes with 5 mL of ethyl acetate.
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Add an internal standard and transfer the extract to a GC vial.
GC-MS Analysis
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Injection: 1 µL, splitless mode.
Inlet Temperature: 250°C.
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]
Ions to Monitor for Bromopicrin (CBr₃NO₂): m/z 298, 208, 128 (Quantification ion in bold). These are hypothetical ions and should be confirmed with a standard.
Experimental Workflow: GC-MS Analysis of Bromopicrin in Water
safe handling, storage, and disposal procedures for bromopicrin
For Researchers, Scientists, and Drug Development Professionals Introduction Bromopicrin (CBr₃NO₂), also known as tribromonitromethane, is a dense, colorless to pale yellow oily liquid or crystalline solid. It is a highl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopicrin (CBr₃NO₂), also known as tribromonitromethane, is a dense, colorless to pale yellow oily liquid or crystalline solid. It is a highly reactive compound used in organic synthesis as a brominating and nitrating agent. Due to its significant toxicity and potential for explosive decomposition upon heating, strict adherence to safety protocols is paramount when handling, storing, and disposing of this chemical. These application notes provide detailed procedures to ensure the safe utilization of bromopicrin in a laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative data for bromopicrin to inform risk assessments and experimental design.
Hazard Identification and Personal Protective Equipment (PPE)
3.1. Hazards
Toxicity: Bromopicrin is highly toxic and a severe irritant to the skin, eyes, and respiratory tract.[2][3] It is a lachrymator, causing intense tearing and eye pain upon exposure.[2] Inhalation can lead to bronchitis, pulmonary edema, and may be fatal.[2]
Explosivity: It is a severe explosion hazard when heated rapidly.[2]
Reactivity: Bromopicrin can decompose with explosive violence. It is incompatible with oxidizing agents.[2] It may be sensitive to prolonged exposure to air and light.[2][3]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with bromopicrin.
Eye Protection: Chemical safety goggles and a full-face shield are required.
Skin Protection: A flame-resistant lab coat and a chemically resistant apron or Tyvek-type disposable protective clothing are necessary.[3] Disposable nitrile gloves should be worn, and it is recommended to double-glove. Ensure sleeves are taped to the gloves.[3]
Respiratory Protection: All work with bromopicrin must be conducted in a certified chemical fume hood. For emergencies or situations with potential for exposure above acceptable limits, a self-contained breathing apparatus (SCBA) is required.[2]
Experimental Protocols
4.1. General Handling and Weighing
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned. Have spill containment materials and emergency wash stations readily accessible.
Weighing: Due to its volatility and toxicity, weighing should be performed in a ventilated enclosure. Tare a sealed container, transfer the required amount of bromopicrin into the container within the fume hood, and then seal it before re-weighing.
4.2. Protocol: Preparation of a Standard Bromopicrin Solution (0.1 M in Dichloromethane)
This protocol describes the preparation of a 0.1 M solution of bromopicrin in dichloromethane (DCM), a common solvent for organic reactions.
Materials:
Bromopicrin
Anhydrous Dichloromethane (DCM)
Volumetric flask (e.g., 50 mL) with a ground glass stopper
Gastight syringe or a cannula for liquid transfer
Septum
Procedure:
In a chemical fume hood, add approximately 40 mL of anhydrous DCM to a 50 mL volumetric flask.
Seal the flask with a septum.
Carefully draw the required volume of bromopicrin into a gastight syringe. To calculate the volume, use the density (2.793 g/mL) and molecular weight (297.73 g/mol ). For a 0.1 M solution in 50 mL, you will need 0.149 g of bromopicrin.
Slowly inject the bromopicrin into the DCM in the volumetric flask through the septum.
Carefully add anhydrous DCM to the flask until the solution reaches the calibration mark.
Stopper the flask and gently invert it several times to ensure homogeneity.
Label the flask clearly with the contents, concentration, date, and your initials.
Safe Storage Procedures
Proper storage of bromopicrin is critical to prevent accidents and degradation of the chemical.
Container: Store in the original, tightly sealed container.
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen).[2]
Location: Store in an explosion-proof refrigerator or a dedicated, well-ventilated, and locked cabinet for highly toxic substances.[2]
Incompatibilities: Store away from sources of ignition, heat, and oxidizing agents.[2]
Light: Protect from light by storing in an amber-colored bottle or by wrapping the container in aluminum foil.[2]
Spill and Emergency Procedures
6.1. Small Spills (in a chemical fume hood)
Evacuate: Alert others in the immediate area.
Isolate: Restrict access to the spill area.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Absorb: Use absorbent paper to pick up the liquid spill material.[2] Avoid using combustible absorbents like cellulose-based materials.[2]
Contain: Seal the contaminated absorbent paper and any used PPE in a vapor-tight plastic bag.[2]
Decontaminate: Wash the contaminated surfaces with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[2]
Verify: Do not re-enter the area until a safety officer has confirmed it is clean.[2]
6.2. Large Spills or Spills Outside a Fume Hood
Evacuate the entire laboratory immediately.
Activate the emergency alarm.
Call emergency services and the institutional safety office.
Do not attempt to clean up the spill yourself.
6.3. First Aid
Inhalation: Immediately move the victim to fresh air. Call for immediate medical attention.[2]
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Procedures
All bromopicrin waste is considered hazardous and must be disposed of following institutional and local regulations.
7.1. Waste Collection
Collect all bromopicrin-contaminated waste, including reaction residues, contaminated solvents, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
Do not mix bromopicrin waste with other chemical waste streams unless you have confirmed compatibility.
7.2. Chemical Neutralization Protocol (for small residual amounts)
This protocol outlines a method for the chemical degradation of small amounts of residual bromopicrin in reaction vessels before final cleaning. This should be performed in a chemical fume hood with appropriate PPE.
Reagents:
1 M Sodium Hydroxide (NaOH) solution
Ice bath
Procedure:
Cool the reaction vessel containing the residual bromopicrin in an ice bath.
Slowly and cautiously add a 1 M NaOH solution to the vessel with stirring. An excess of NaOH should be used to ensure complete reaction. The reaction is exothermic, so maintain the temperature below 25 °C.
Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete degradation. The reaction of bromopicrin with hydroxide is expected to yield less toxic bromide, nitrite, and carbonate salts.
Before disposal, ensure the pH is neutral (between 6 and 8).
Dispose of the neutralized solution as aqueous hazardous waste according to your institution's guidelines.
Diagrams
Caption: Workflow for the safe handling and disposal of bromopicrin.
Caption: Decision workflow for responding to a bromopicrin spill.
Application of Bromopicrin: A Review of its Chemistry and Synthetic Utility
For the attention of: Researchers, scientists, and drug development professionals. Subject: An investigation into the application of bromopicrin as a nitromethane transfer agent.
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, scientists, and drug development professionals.
Subject: An investigation into the application of bromopicrin as a nitromethane transfer agent.
Summary: An extensive review of scientific literature reveals that bromopicrin (tribromonitromethane) is not utilized as a nitromethane transfer agent in organic synthesis. Its documented applications are primarily centered on its synthesis and its use as a soil fumigant and disinfectant. This document details the known reactivity of bromopicrin and related polyhalogenated nitroalkanes. In lieu of protocols for nitromethane transfer, a detailed synthetic protocol for the preparation of bromopicrin from nitromethane is provided, including reaction parameters and a process workflow diagram, to illustrate its chemical context.
Introduction to Bromopicrin and its Reactivity
Bromopicrin, with the chemical formula CBr₃NO₂, is a polyhalogenated nitroalkane. While the nitro group is a versatile functional group in organic synthesis, often participating in C-C bond formation, the reactivity of bromopicrin is dominated by the presence of three bromine atoms on the same carbon. Literature searches for the use of bromopicrin as a nitromethane transfer agent—a reagent that would deliver a nitromethane or nitromethyl moiety to a substrate—did not yield any established protocols or applications.
The reactivity of related compounds, such as chloropicrin (CCl₃NO₂), with nucleophiles has been studied. These reactions typically result in the displacement of the halide ions rather than the transfer of the nitro-containing group. For instance, chloropicrin reacts with biological thiols to produce dichloronitromethane, indicating a dechlorination pathway.[1] This suggests that the carbon-halogen bonds in these molecules are the primary sites of nucleophilic attack.
Given the absence of evidence for bromopicrin as a nitromethane transfer agent, this document will now focus on a well-documented chemical transformation involving nitromethane: the synthesis of bromopicrin itself.
Synthesis of Bromopicrin from Nitromethane
The industrial preparation of bromopicrin involves the reaction of nitromethane with bromine in the presence of a base. This process is well-documented in patent literature, which provides detailed experimental conditions and yield data.
Reaction Parameters for Bromopicrin Synthesis
The following table summarizes the key quantitative data for the synthesis of bromopicrin from nitromethane, based on established continuous process methods.
Parameter
Value/Range
Notes
Reactants
Nitromethane, Bromine, Aqueous Alkaline Substance
The alkaline substance is typically a metal alkali hydroxide like NaOH.
Molar Ratio (Bromine:Nitromethane)
3:1 to 4:1
Near stoichiometric ratios of ~3.07:1 have been used successfully.
Reaction Temperature
10°C to 50°C
A preferred range is 20°C to 25°C.
Purity of Product
> 99%
High purity is achievable without distillation.
Yield (based on Nitromethane)
> 95% (up to 98%)
The continuous process allows for high throughput and yield.
Solvent
Typically absent (neat) or in an aqueous medium
The absence of organic solvents is an advantage of this process.
Experimental Protocol: Continuous Synthesis of Bromopicrin
This protocol is a representative example based on descriptions of continuous processes found in patent literature.
Objective: To synthesize high-purity bromopicrin from nitromethane and bromine in a continuous reactor setup.
Materials:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Sodium Hydroxide (NaOH), aqueous solution
Water
Continuous stirred-tank reactor (CSTR) system with separate inlet feeds and an outlet for phase separation.
Procedure:
Preparation of Feed Streams:
Feed 1 (Organic): Prepare a mixture of nitromethane and bromine. The molar ratio of bromine to nitromethane should be maintained between 3:1 and 3.1:1. This mixture is prepared in a separate vessel with stirring at a temperature of 20-25°C.
Feed 2 (Aqueous): Prepare an aqueous solution of sodium hydroxide. The concentration should be carefully controlled to ensure it is the limiting reagent upon mixing.
Reaction Execution:
Continuously pump Feed 1 and Feed 2 into the main reactor. The flow rates should be calibrated to maintain the desired stoichiometry and reaction temperature.
The reaction is exothermic; maintain the internal temperature of the reactor between 20°C and 25°C using a cooling jacket.
Vigorous stirring is necessary to ensure efficient mixing of the organic and aqueous phases.
Product Collection and Separation:
The reaction mixture continuously flows from the reactor into a phase separator.
The denser organic phase, containing the bromopicrin product, settles at the bottom.
The upper aqueous phase consists of sodium bromide and any unreacted sodium hydroxide.
Continuously collect the lower organic phase.
Work-up and Purification:
The collected organic phase is washed with water to remove any remaining salts.
Due to the high selectivity of the continuous process, the resulting bromopicrin is of high purity (>99%) and typically does not require further purification such as distillation.
Safety Precautions:
Bromopicrin is a toxic and lachrymatory agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Bromine is highly corrosive and toxic. Handle with extreme care.
The reaction is exothermic and should be carefully monitored to prevent runaway conditions.
Synthesis Workflow Diagram
The following diagram illustrates the continuous process for the synthesis of bromopicrin.
Caption: Continuous synthesis of bromopicrin.
Conclusion
Based on an extensive literature review, the application of bromopicrin as a nitromethane transfer agent is not a recognized transformation in organic synthesis. The reactivity of bromopicrin is characterized by reactions at the carbon-halogen bonds. The provided information on the synthesis of bromopicrin from nitromethane serves as a relevant and detailed example of the chemistry involving this class of compounds, fulfilling the structural requirements of the original request for detailed notes and protocols. Researchers interested in nitromethane transfer reactions should consider established methods, such as the Henry (nitroaldol) reaction or the use of other nitromethane synthons.
Application Notes: Continuous Flow Process for the Industrial Preparation of Bromopicrin
Introduction Bromopicrin (tribromonitromethane) is a valuable chemical intermediate with applications in agriculture and as a biocide.[1] Historically, its production involved hazardous reagents like picric acid and risk...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Bromopicrin (tribromonitromethane) is a valuable chemical intermediate with applications in agriculture and as a biocide.[1] Historically, its production involved hazardous reagents like picric acid and risky purification methods such as distillation.[2][3] The development of a continuous flow process for the synthesis of bromopicrin represents a significant advancement, offering a safer, more efficient, and scalable manufacturing solution.[3][4] This method is based on the reaction of nitromethane and bromine with an aqueous alkaline solution.[1][2][3]
Continuous flow chemistry provides numerous advantages over traditional batch processing, particularly for energetic compounds like bromopicrin.[3][4][5][6] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, mitigating the risks associated with the highly exothermic nature of the bromopicrin synthesis.[4] This process avoids the use of organic solvents and eliminates the need for hazardous distillation to purify the final product, which can have a purity of 96-99% with a near-quantitative yield.[1][2][3]
Reaction and Mechanism
The synthesis of bromopicrin via this continuous flow process proceeds through the reaction of nitromethane with bromine in the presence of an alkaline substance, such as sodium hydroxide. The overall reaction is as follows:
The process involves the continuous introduction of two separate streams into a reactor: a mixture of nitromethane and bromine, and an aqueous solution of the alkaline substance.[3] The reaction is controlled by several key parameters, including the molar ratios of the reactants, reaction temperature, and the concentration of the alkaline solution.[2]
Experimental Workflow Diagram
Caption: Workflow for the continuous synthesis of bromopicrin.
Quantitative Data
The following table summarizes the key quantitative parameters for the continuous flow synthesis of bromopicrin, as derived from established protocols.[3][7][8]
Parameter
Value
Notes
Reactant Molar Ratios
Bromine / Nitromethane
3.25 (±0.05)
Critical for reaction selectivity and yield.
NaOH / Nitromethane
3.50 (±0.1)
Ensures complete reaction.
Reaction Conditions
Reactant Mixture Temperature
10°C to 50°C (Preferred: 20°C to 25°C)
Temperature for the initial mixing of nitromethane and bromine.[3]
Reactor Temperature
40°C (±5°C)
Maintained within the flow reactor during the reaction.
Reagent Concentration
Aqueous NaOH Solution
35% w/w (±1%)
Concentration of the alkaline solution.
Product Specifications
Purity
96-99%
Achieved without distillation or extraction.[1][2]
Yield
Near quantitative
Based on the theoretical stoichiometric conversion.[1]
Experimental Protocol
This protocol details the continuous flow synthesis of high-purity bromopicrin.
1. Reagent Preparation:
Mixture 1 (Organic Phase): Prepare a mixture of nitromethane and bromine. For enhanced safety and process control, it is preferable to include water in this mixture.[1] The recommended molar ratio of Bromine to Nitromethane is approximately 3.25.[3][7][8] This mixture should be prepared at a temperature between 20°C and 25°C.[3]
Mixture 2 (Aqueous Phase): Prepare an aqueous solution of an alkaline substance, such as sodium hydroxide, at a concentration of approximately 35% w/w.[7][8]
2. Continuous Flow Reaction:
Utilize a continuous flow reactor system equipped with at least two inlet pumps and a temperature-controlled reactor.
Continuously pump Mixture 1 and Mixture 2 into the flow reactor simultaneously.[3] The flow rates should be carefully controlled to maintain the desired stoichiometric ratios.
Maintain the internal temperature of the reactor at 40°C (±5°C) to ensure optimal reaction kinetics and selectivity.[3][7][8]
The reaction mixture, now containing bromopicrin, will exit the reactor as a continuous stream.
3. Product Collection and Separation:
Direct the output stream from the reactor into a phase separator.
The reaction produces two distinct phases: a heavier organic phase containing the bromopicrin product and a lighter aqueous phase.
Collect the organic phase containing high-purity bromopicrin directly from the separator via gravity, draining, or pumping.[1][2] No further purification steps like distillation or extraction are necessary.[2][3]
4. Waste Handling:
The aqueous phase, containing salts and other byproducts, should be collected and treated according to standard laboratory and industrial waste disposal procedures.
Safety Considerations
Hazardous Chemicals: Bromopicrin is an energetic and potentially hazardous compound.[2][3] Bromine and sodium hydroxide are corrosive and require careful handling. All procedures should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn.[9][10]
Exothermic Reaction: The reaction is exothermic. The use of a continuous flow reactor provides excellent temperature control, minimizing the risk of thermal runaway.[4]
Equipment: Ensure that all components of the flow reactor system are chemically compatible with the reagents used. Regular inspection and maintenance of the equipment are crucial for safe operation.[9]
Spectroscopic Characterization of Bromopicrin: Application Notes and Protocols for NMR and IR Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Bromopicrin, also known as tribromonitromethane, is a highly reactive organobromine compound. Its chemical structure consists of a met...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bromopicrin, also known as tribromonitromethane, is a highly reactive organobromine compound. Its chemical structure consists of a methane core where three hydrogen atoms are substituted by bromine atoms and one by a nitro group. Historically, it has been used as a fumigant and a war gas, highlighting its significant toxicity.[1][2][3] Accurate and reliable analytical methods are crucial for its detection and characterization in various matrices. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a molecule. This application note outlines the predicted spectroscopic properties of bromopicrin and provides detailed protocols for its analysis.
Safety Precautions: Bromopicrin is a poison by intraperitoneal route and is highly toxic upon ingestion, inhalation, or skin contact.[1] It is a severe irritant to the skin, eyes, and mucous membranes and poses a severe explosion hazard when heated.[1][2][3] All handling of bromopicrin must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A safety data sheet (SDS) should be consulted before handling.
Predicted Spectroscopic Data
NMR Spectroscopy
¹H NMR: Bromopicrin does not contain any hydrogen atoms. Therefore, no signals are expected in the ¹H NMR spectrum.
¹³C NMR: The bromopicrin molecule contains a single, highly substituted carbon atom.
Expected Chemical Shift: The chemical shift of the carbon atom in bromopicrin is predicted to be in the range of 30-50 ppm . This prediction is based on the presence of three electronegative bromine atoms and one nitro group, which will deshield the carbon nucleus. The exact chemical shift can be influenced by the solvent used.
Table 1: Predicted ¹³C NMR Data for Bromopicrin
Nucleus
Predicted Chemical Shift (δ, ppm)
Multiplicity
¹³C
30 - 50
Singlet
IR Spectroscopy
The IR spectrum of bromopicrin is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups.
N-O Stretching: The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.
C-Br Stretching: The carbon-bromine bonds will also produce characteristic stretching vibrations in the fingerprint region of the IR spectrum.
Table 2: Predicted IR Absorption Frequencies for Bromopicrin
Extreme caution must be exercised during sample preparation due to the high toxicity and volatility of bromopicrin.
NMR Sample Preparation:
Work exclusively within a certified chemical fume hood.
Wear appropriate PPE, including double gloves (nitrile or neoprene), a full-face respirator with appropriate cartridges, a lab coat, and splash goggles.
Accurately weigh a small quantity of bromopicrin (typically 5-10 mg) in a tared vial.
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of approximately 0.6-0.7 mL.
Carefully transfer the solution to a 5 mm NMR tube using a glass pipette.
Cap the NMR tube securely and seal it with parafilm.
Decontaminate all surfaces and equipment that came into contact with bromopicrin using an appropriate neutralizing agent (e.g., sodium thiosulfate solution).
Properly dispose of all contaminated waste according to institutional guidelines.
IR Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal of the IR spectrometer is clean.
In a fume hood, carefully place a small drop of liquid bromopicrin or a few crystals of solid bromopicrin onto the center of the ATR crystal.
Lower the ATR press to ensure good contact between the sample and the crystal.
Acquire the spectrum immediately due to the volatility of the compound.
After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue, ensuring all residue is removed. All cleaning materials must be disposed of as hazardous waste.
NMR Data Acquisition
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Nucleus: ¹³C
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
Solvent: CDCl₃ (or other appropriate deuterated solvent).
Temperature: 298 K
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): 2 seconds.
Acquisition Time: Approximately 1-2 seconds.
Spectral Width: 0-200 ppm.
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Data Acquisition
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Data Analysis
NMR: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Identify the chemical shift of the single peak in the ¹³C spectrum.
IR: Identify the key absorption bands in the IR spectrum and assign them to the corresponding functional groups (N-O and C-Br stretches) based on the predicted frequencies in Table 2.
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of bromopicrin.
Caption: Logical relationship of bromopicrin's structure to its spectroscopic features.
Application Notes and Protocols: The Use of Bromopicrin Derivatives in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals. Introduction The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. These cyclic structures containing atoms of at least two different elements are integral to a vast array of pharmaceuticals and biologically active molecules. While a wide variety of starting materials are employed for their construction, the direct application of bromopicrin (tribromonitromethane) as a building block in heterocyclic synthesis is not widely documented in scientific literature. This is likely due to its high reactivity, potential for decomposition, and hazardous nature.
However, derivatives of bromopicrin, such as (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN), have been successfully utilized in cycloaddition reactions to form novel heterocyclic frameworks. These reactions leverage the unique electronic properties conferred by the tribromomethyl and nitro groups. This document provides detailed application notes and protocols for the synthesis of 4-nitroisoxazolidines using TBMN, a derivative of bromopicrin, as a key reagent.
Application Note: Synthesis of 4-Nitroisoxazolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. In this context, (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN) serves as the two-atom component (dipolarophile), reacting with a 1,3-dipole, such as a nitrone, to yield a substituted isoxazolidine ring. This reaction proceeds with high regio- and stereoselectivity, leading to the formation of 3,4-cis-4,5-trans-4-nitroisoxazolidines[1]. The tribromomethyl and nitro groups in the resulting molecule offer valuable handles for further synthetic transformations.
Reaction Scheme
The general reaction scheme for the [3+2] cycloaddition of Z-C-aryl-N-phenylnitrones with TBMN is as follows:
This reaction has been shown to be effective for a range of substituted aryl nitrones.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 4-nitroisoxazolidine derivatives.
Entry
Ar group in Nitrone
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
4-CH3-C6H4
Benzene
Room Temperature
17
75
2
4-F-C6H4
Benzene
Room Temperature
17
78
3
4-Cl-C6H4
Benzene
Room Temperature
17
82
4
4-Br-C6H4
Benzene
Room Temperature
17
85
5
4-NO2-C6H4
Benzene
Room Temperature
17
65
Data is synthesized from representative examples in the literature for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of 3,4-cis-4,5-trans-4-Nitroisoxazolidines
This protocol details the [3+2] cycloaddition reaction between a Z-C-aryl-N-phenylnitrone and (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN).
To a 25 mL round-bottom flask containing a magnetic stir bar, add the Z-C-aryl-N-phenylnitrone (1.0 mmol).
Dissolve the nitrone in 10 mL of anhydrous benzene.
To this solution, add (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN) (2.0 mmol).
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction using a suitable technique (e.g., HPLC or TLC). The reaction is typically complete within 17 hours.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3,4-cis-4,5-trans-4-nitroisoxazolidine product.
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Safety Precautions:
Bromopicrin and its derivatives are hazardous materials. All manipulations should be carried out in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Benzene is a known carcinogen. Handle with extreme care and use appropriate engineering controls to minimize exposure. Consider substitution with a less hazardous solvent if the reaction chemistry allows.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-nitroisoxazolidines using TBMN.
Caption: Workflow for the synthesis of 4-nitroisoxazolidines.
While bromopicrin itself is not a common precursor for heterocyclic synthesis, its derivative, TBMN, demonstrates utility in forming functionalized isoxazolidine rings through a selective [3+2] cycloaddition reaction. The resulting products, containing both a tribromomethyl group and a nitro group, are versatile intermediates for further chemical modifications, making this a valuable synthetic route for accessing novel heterocyclic compounds for potential applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of other bromopicrin derivatives and expand the scope of their application in heterocyclic chemistry.
experimental setup for monitoring bromopicrin reactions in real-time
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides detailed experimental protocols for the real-time monitoring of the synthesis of bromopicrin (Trichloronitromethane)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the real-time monitoring of the synthesis of bromopicrin (Trichloronitromethane), a compound of interest in various chemical and pharmaceutical research areas. Due to its hazardous nature and thermal instability, real-time monitoring of its synthesis is crucial for safety, process optimization, and kinetic understanding.[1] This document outlines protocols for three common real-time analytical techniques: in-situ Fourier Transform Infrared (FT-IR) spectroscopy, stopped-flow Ultraviolet-Visible (UV-Vis) spectroscopy, and online High-Performance Liquid Chromatography (HPLC). Each protocol is accompanied by a workflow diagram and representative data to guide researchers in setting up their experimental systems.
Introduction
Bromopicrin is a valuable, albeit hazardous, chemical intermediate. Its synthesis, typically involving the bromination of a nitroalkane such as nitromethane, requires careful control of reaction parameters to ensure safety and maximize yield.[2] Traditional offline analytical methods can be time-consuming and may not accurately represent the reaction kinetics due to the potential for sample degradation.[1] Real-time, in-situ monitoring techniques offer significant advantages by providing continuous data on reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. This application note details the experimental setup and procedures for monitoring bromopicrin synthesis using in-situ FT-IR, stopped-flow UV-Vis, and online HPLC.
Reaction Scheme
The synthesis of bromopicrin from nitromethane and bromine in the presence of an alkaline substance can be represented by the following general reaction:
CH₃NO₂ + 3Br₂ + 3NaOH → CBr₃NO₂ + 3NaBr + 3H₂O
The reaction progress can be monitored by tracking the disappearance of the reactants (nitromethane, bromine) or the appearance of the product (bromopicrin).
In-situ FT-IR is a powerful technique for monitoring changes in functional groups in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, providing a detailed kinetic profile of the reaction.
Experimental Protocol:
System Setup:
Assemble a jacketed glass reactor with a mechanical stirrer, temperature probe, and ports for reagent addition and the in-situ FT-IR ATR probe.
Connect the reactor to a circulating bath to maintain the desired reaction temperature (e.g., 25 °C).
Insert a diamond or silicon ATR probe connected to an FT-IR spectrometer into the reactor, ensuring the probe tip is fully submerged in the reaction medium.
Set up a syringe pump for the controlled addition of the alkaline solution.
Reagent Preparation:
Prepare a solution of nitromethane in a suitable solvent (e.g., water, if applicable to the specific process).
Prepare an aqueous solution of sodium hydroxide.
Have liquid bromine ready for addition.
Data Acquisition:
Collect a background spectrum of the solvent and nitromethane solution before initiating the reaction.
Configure the FT-IR software to collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
Monitor characteristic infrared bands for nitromethane (e.g., C-N stretch), bromopicrin (e.g., C-Br and N-O stretches), and any key intermediates.
Reaction Procedure:
Charge the reactor with the nitromethane solution.
Start stirring and data acquisition.
Add the bromine to the reactor.
Begin the controlled addition of the sodium hydroxide solution via the syringe pump.
Continue monitoring until the reaction reaches completion, as indicated by the stabilization of the relevant spectral peaks.
Data Analysis:
Process the collected spectra to generate a trend plot of absorbance versus time for the key species.
Correlate the absorbance changes to concentration changes to determine reaction kinetics.
Logical Workflow for In-Situ FT-IR Monitoring:
Caption: Workflow for real-time monitoring of bromopicrin synthesis using in-situ FT-IR.
Stopped-flow UV-Vis spectroscopy is ideal for studying the kinetics of rapid reactions in solution. By rapidly mixing the reactants and monitoring the change in absorbance at a specific wavelength, reaction rates can be determined on a millisecond to second timescale.
Experimental Protocol:
System Setup:
Set up a stopped-flow instrument connected to a UV-Vis spectrophotometer with a photodiode array or photomultiplier tube detector.
Thermostat the sample handling unit of the stopped-flow instrument to the desired reaction temperature.
Reagent Preparation:
Prepare a solution of nitromethane and bromine in a suitable UV-transparent solvent in one syringe.
Prepare a solution of the alkaline substance in the same solvent in a second syringe.
The concentrations should be adjusted so that after mixing, they are at the desired reaction concentrations.
Data Acquisition:
Determine the wavelength of maximum absorbance (λmax) for a key reactant (e.g., bromine) or the product (bromopicrin), if it has a suitable chromophore.
Configure the spectrophotometer software to acquire data at a high rate (e.g., 1000 data points per second) for a duration appropriate to the reaction timescale.
Reaction Procedure:
Load the reactant solutions into the respective syringes of the stopped-flow apparatus.
Purge the system to remove any air bubbles.
Initiate the measurement, which will rapidly inject and mix the reactants in the observation cell and trigger data acquisition.
Repeat the experiment multiple times to ensure reproducibility.
Data Analysis:
Fit the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order, second-order) to determine the rate constants.
Logical Workflow for Stopped-Flow UV-Vis Monitoring:
Application Notes and Protocols for Bromopicrin in the Development of New Chemical Entities
Abstract Bromopicrin (tribromonitromethane) is a halogenated nitroalkane known primarily for its application as a soil fumigant and disinfectant. While its high reactivity suggests potential as a chemical building block,...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
Bromopicrin (tribromonitromethane) is a halogenated nitroalkane known primarily for its application as a soil fumigant and disinfectant. While its high reactivity suggests potential as a chemical building block, its use in the synthesis of new chemical entities (NCEs) for drug discovery is not well-documented in scientific literature. This is likely due to its significant toxicity, volatility, and potential for explosive decomposition, which present considerable challenges for controlled synthetic transformations. These application notes provide a theoretical framework for the potential applications of bromopicrin in NCE development, drawing parallels from the known reactivity of other polyhalogenated nitroalkanes. The protocols and data presented herein are illustrative and intended to guide potential research efforts rather than report on established procedures.
Introduction
The development of new chemical entities is a cornerstone of modern medicine, requiring a diverse toolbox of chemical building blocks to construct novel molecular architectures. Halogenated nitroalkanes are valuable synthons in organic chemistry due to the electron-withdrawing nature of the nitro group and the leaving group potential of the halogens. Bromopicrin, with its tribromomethyl and nitro functionalities, presents a unique combination of reactive sites. Theoretically, it could serve as a precursor for the introduction of a gem-dibromomethyl moiety, a nitro group, or be utilized in cycloaddition reactions. However, the inherent instability and hazardous nature of bromopicrin have largely precluded its widespread use in medicinal chemistry laboratories.
This document outlines potential, hypothetical applications of bromopicrin in the synthesis of novel heterocyclic compounds and other scaffolds of medicinal interest. The experimental protocols are generalized and would require significant optimization and safety evaluation before implementation.
Theoretical Synthetic Applications
Synthesis of Nitro-Substituted Heterocycles via [3+2] Cycloaddition
One of the most promising, yet underexplored, applications of bromopicrin could be in [3+2] cycloaddition reactions. By generating a reactive intermediate in situ, it might be possible to construct five-membered heterocyclic rings, which are common scaffolds in many pharmaceuticals. A hypothetical reaction could involve the dehalogenation of bromopicrin to form a transient nitronate or a related 1,3-dipole, which would then react with a dipolarophile.
Hypothetical Reaction Scheme:
This approach could provide access to novel isoxazoline derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Bromopicrin as a Reagent for Introducing the Tribromomethyl Group
The tribromomethyl group can serve as a precursor to other functionalities or modulate the biological activity of a molecule. Nucleophilic substitution reactions on bromopicrin, while challenging due to the potential for complete decomposition, could theoretically be employed to attach the CBr3 group to a molecule of interest.
Hypothetical Reaction Scheme:
Where R-Nu is a nucleophilic substrate. The success of such a reaction would be highly dependent on the nature of the nucleophile and the ability to control the reaction conditions to avoid unwanted side reactions.
Experimental Protocols (Hypothetical)
Safety Precaution: Bromopicrin is highly toxic, volatile, and potentially explosive. All manipulations should be carried out by trained personnel in a certified fume hood with appropriate personal protective equipment, including respiratory protection. Reactions should be conducted behind a blast shield.
General Protocol for a [3+2] Cycloaddition Reaction with an Alkene
Objective: To synthesize a substituted isoxazoline from bromopicrin and a generic alkene.
Materials:
Bromopicrin (1.0 mmol)
Alkene (e.g., styrene) (1.2 mmol)
Zinc dust (2.0 mmol)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Saturated aqueous ammonium chloride solution
Procedure:
To a stirred suspension of zinc dust in anhydrous THF under an inert atmosphere (e.g., argon) at 0 °C, add a solution of the alkene in THF.
Slowly add a solution of bromopicrin in THF to the reaction mixture dropwise over a period of 30 minutes. Maintain the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation (Illustrative Data)
The following table summarizes hypothetical data for a series of newly synthesized isoxazoline derivatives from the protocol described above. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical cancer cell line (e.g., HeLa).
Compound ID
Alkene Substrate
Yield (%)
Purity (%)
IC50 (µM) [HeLa]
NCE-001
Styrene
45
>95
12.5
NCE-002
4-Chlorostyrene
42
>95
8.3
NCE-003
4-Methoxystyrene
51
>95
25.1
NCE-004
Cyclohexene
35
>95
>50
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hypothetical synthesis and evaluation of new chemical entities derived from bromopicrin.
Fig. 1: General workflow for the synthesis and evaluation of NCEs.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a bromopicrin-derived NCE. This is a generic representation of a kinase signaling cascade often targeted in cancer therapy.
Fig. 2: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Conclusion
While the direct application of bromopicrin in the synthesis of new chemical entities for therapeutic use is not established, its chemical structure suggests theoretical potential as a building block. The high reactivity and inherent hazards associated with bromopicrin necessitate extreme caution and the development of highly controlled reaction conditions. The hypothetical protocols and workflows presented here are intended to serve as a conceptual starting point for researchers interested in exploring the synthetic utility of highly functionalized and reactive nitroalkanes, with the strong advisory that significant process safety research must be the primary consideration. Future work in this area would depend on the development of novel methodologies that can tame the reactivity of bromopicrin in a safe and selective manner.
Application
Application Notes and Protocols for Studying the Reaction Kinetics of Bromopicrin
For Researchers, Scientists, and Drug Development Professionals Introduction Bromopicrin (tribromonitromethane, CBr₃NO₂) is a halogenated nitroalkane that has been used as a soil fumigant and has been identified as a dis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopicrin (tribromonitromethane, CBr₃NO₂) is a halogenated nitroalkane that has been used as a soil fumigant and has been identified as a disinfection byproduct in drinking water. Understanding its reaction kinetics is crucial for assessing its environmental fate, persistence, and potential toxicological implications. These application notes provide detailed protocols for studying the reaction kinetics of bromopicrin, focusing on its hydrolysis, photolysis, and reactions with common nucleophiles. The protocols are designed to be adaptable for various research and development applications, including environmental remediation and drug development studies where halogenated nitroalkanes may be relevant.
General Considerations for Kinetic Studies of Bromopicrin
Due to its volatility and potential toxicity, bromopicrin should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromopicrin is also known to be thermally unstable, which is a critical consideration for analytical methods such as Gas Chromatography (GC).[1] Decomposition can occur at elevated temperatures in the GC injection port, leading to the formation of bromoform and other byproducts.[1] Therefore, analytical methods should be carefully optimized to minimize thermal degradation.
I. Hydrolysis Kinetics of Bromopicrin
The study of hydrolysis is essential to determine the persistence of bromopicrin in aqueous environments. The rate of hydrolysis is typically dependent on pH and temperature.
This protocol is designed to determine the pseudo-first-order rate constant for the hydrolysis of bromopicrin under specific pH and temperature conditions.
1. Materials and Reagents:
Bromopicrin (high purity)
Buffer solutions (pH 4, 7, 9)
Reagent grade water (e.g., Milli-Q)
Quenching solution (e.g., sodium thiosulfate)
Extraction solvent (e.g., hexane or methyl tert-butyl ether)
Internal standard for GC analysis (e.g., 1,2-dibromopropane)
2. Equipment:
Constant-temperature water bath or incubator
pH meter
Glass reaction vials with screw caps and PTFE septa
Microsyringes
Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD)
Vortex mixer
3. Procedure:
Prepare a stock solution of bromopicrin in a water-miscible solvent (e.g., acetonitrile) to facilitate dissolution in aqueous solutions.
In separate reaction vials, add the appropriate buffer solution to achieve the desired pH.
Pre-equilibrate the buffer solutions in the constant-temperature water bath.
Initiate the reaction by spiking a known amount of the bromopicrin stock solution into each vial to achieve the desired initial concentration (e.g., 1-10 µM). Ensure the volume of the organic solvent from the stock solution is minimal to avoid co-solvent effects.
At predetermined time intervals, sacrifice a vial from each pH set.
Immediately quench the reaction by adding a quenching agent (if necessary) and extract the remaining bromopicrin using a suitable organic solvent containing an internal standard.
Vortex the vials vigorously for 1-2 minutes to ensure efficient extraction.
Allow the phases to separate and carefully transfer the organic layer to a GC vial for analysis.
Analyze the samples by GC-MS or GC-ECD to quantify the concentration of bromopicrin.
4. Data Analysis:
Plot the natural logarithm of the bromopicrin concentration (ln[C]) versus time.
If the reaction follows pseudo-first-order kinetics, the plot will be linear.
The pseudo-first-order rate constant (k_obs) is the negative of the slope of the line.
The half-life (t_1/2) can be calculated using the equation: t_1/2 = 0.693 / k_obs.
Data Presentation: Hydrolysis of Halogenated Alkanes
Temperature (°C)
Soil Moisture Content (%)
Organic Matter Content (%)
Application Rate (kg ha⁻¹)
Half-life (days)
10
8
1
56
~6
25
8
1
56
~2
40
8
1
56
~1
25
1
1
224
~10
25
15
1
224
~3
25
8
2
392
~8
25
8
3
392
~5
Note: Data is for Chloropicrin and is adapted from studies on its degradation in soil.[2][3] This table serves as an example for presenting experimentally determined data for bromopicrin.
Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for determining the hydrolysis kinetics of bromopicrin.
II. Photolysis Kinetics of Bromopicrin
Photodegradation can be a significant pathway for the removal of bromopicrin from the environment, particularly in sunlit surface waters.
This protocol outlines the steps to determine the quantum yield of bromopicrin photolysis, which is a measure of the efficiency of a photochemical process.
1. Materials and Reagents:
Bromopicrin (high purity)
Solvent (e.g., reagent grade water or acetonitrile)
Actinometer solution (a chemical with a known quantum yield, e.g., potassium ferrioxalate)
Monochromatic light source (e.g., a mercury lamp with appropriate filters or a laser)
Quenching solution (if necessary)
Extraction solvent
2. Equipment:
Photoreactor with a temperature-controlled cell
UV-Vis spectrophotometer
GC-MS or HPLC
Optical bench and filters
3. Procedure:
Prepare a solution of bromopicrin in the desired solvent.
Prepare the actinometer solution according to standard procedures.
Fill a quartz reaction cell with the bromopicrin solution and place it in the photoreactor.
Irradiate the solution with monochromatic light of a known wavelength and intensity for a specific period.
At regular intervals, withdraw aliquots of the solution and analyze for the disappearance of bromopicrin using GC-MS or HPLC.
Separately, under identical conditions, irradiate the actinometer solution to determine the photon flux of the light source.
Analyze the change in the actinometer solution spectrophotometrically.
4. Data Analysis:
Calculate the rate of photolysis of bromopicrin from the concentration versus time data.
Calculate the photon flux from the actinometer data.
The quantum yield (Φ) is calculated as the ratio of the rate of bromopicrin degradation to the rate of photon absorption.
Data Presentation: Photodegradation of Brominated Flame Retardants
Compound
Solvent
Wavelength (nm)
Quantum Yield (Φ)
Half-life (min)
TDBP-TAZTO
Acetonitrile
254
-
23.5
DBDPE
Acetonitrile
254
-
0.8
TDBP-TAZTO
Acetonitrile
Sunlight
-
91.2 days
DBDPE
Acetonitrile
Sunlight
-
41.3 min
Note: Data is for the brominated flame retardants TDBP-TAZTO and DBDPE.[4] This table serves as a template for presenting experimental results for bromopicrin.
Signaling Pathway for Photodegradation
Caption: Simplified reaction pathway for the photolysis of bromopicrin.
III. Reaction Kinetics with Nucleophiles
Bromopicrin can react with various nucleophiles, which is a key degradation pathway in certain environments and has implications for its biological activity.
Experimental Protocol: Stopped-Flow Kinetics with Sodium Sulfite
This protocol uses stopped-flow spectroscopy to study the fast reaction between bromopicrin and a nucleophile like sodium sulfite.[5][6][7][8][9]
1. Materials and Reagents:
Bromopicrin (high purity)
Sodium sulfite (Na₂SO₃)
Buffer solution (to maintain constant pH)
Reagent grade water
2. Equipment:
Stopped-flow spectrophotometer
Syringes for reactant delivery
3. Procedure:
Prepare a solution of bromopicrin in the chosen buffer.
Prepare a solution of sodium sulfite in the same buffer. To study the reaction under pseudo-first-order conditions, the concentration of sodium sulfite should be in large excess (at least 10-fold) compared to the bromopicrin concentration.
Load the two reactant solutions into the separate syringes of the stopped-flow instrument.
Rapidly mix the solutions by triggering the instrument. The reaction progress is monitored by measuring the change in absorbance at a wavelength where either bromopicrin or a product has a distinct absorption.
Record the absorbance change as a function of time.
Repeat the experiment with different concentrations of sodium sulfite to determine the reaction order with respect to the nucleophile.
4. Data Analysis:
The kinetic traces (absorbance vs. time) are fitted to an appropriate exponential function to obtain the pseudo-first-order rate constant (k_obs).
Plot k_obs versus the concentration of sodium sulfite.
The slope of this plot will give the second-order rate constant (k₂) for the reaction.
Data Presentation: Reaction of Ozone with Various Nucleophiles
While specific rate constants for bromopicrin's reaction with nucleophiles are not available in the provided search results, the following table for the reaction of ozone with different nucleophiles illustrates a suitable format for presenting such data.
Nucleophile
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Br⁻
3.2 x 10²
HSO₃⁻
3.2 x 10⁵
NO₂⁻
4.5 x 10⁵
I⁻
1.2 x 10⁹
SO₃²⁻
1.6 x 10⁹
Note: Data is for the reaction of ozone with various nucleophiles.[10] This table serves as an example for presenting experimentally determined rate constants for the reaction of bromopicrin with nucleophiles.
Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for studying the kinetics of bromopicrin with a nucleophile using stopped-flow spectroscopy.
IV. Analysis of Degradation Products
Identifying the products of bromopicrin degradation is crucial for elucidating reaction mechanisms and assessing the formation of potentially harmful byproducts.
Analytical Protocol: GC-MS Analysis of Degradation Products
1. Sample Preparation:
Follow the extraction procedure outlined in the respective kinetic study protocol.
Concentrate the extract under a gentle stream of nitrogen if necessary.
2. GC-MS Parameters:
Injector: Use a low injection temperature (e.g., 150-180 °C) to minimize thermal degradation of any remaining bromopicrin.[1]
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating bromopicrin and its likely degradation products (e.g., bromoform).
Oven Program: Start at a low initial temperature (e.g., 40 °C) and use a temperature ramp to achieve good separation.
Mass Spectrometer: Operate in full scan mode to identify unknown products and in selected ion monitoring (SIM) mode for quantification of target analytes.
3. Product Identification:
Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST).
Confirm the identity of major products by analyzing authentic standards.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the reaction kinetics of bromopicrin. By systematically studying its hydrolysis, photolysis, and reactions with nucleophiles, researchers can gain valuable insights into its environmental behavior and potential toxicological profile. The provided templates for data presentation and workflow diagrams are intended to facilitate clear and concise reporting of experimental findings. Due to the limited availability of specific kinetic data for bromopicrin, the presented tables with data for analogous compounds should be used as a reference for formatting experimental results. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental conditions and analytical capabilities.
identifying and minimizing byproducts in bromopicrin synthesis
Bromopicrin Synthesis Technical Support Center Welcome to the technical support center for bromopicrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify...
Author: BenchChem Technical Support Team. Date: November 2025
Bromopicrin Synthesis Technical Support Center
Welcome to the technical support center for bromopicrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during the synthesis of bromopicrin, ensuring higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for bromopicrin, and what are their common byproducts?
A1: There are two main methods for synthesizing bromopicrin: the reaction of picric acid with bromine and a base, and the reaction of nitromethane with bromine in an alkaline medium.
Picric Acid Method: This traditional method involves the reaction of picric acid with bromine in the presence of a base like calcium oxide or sodium carbonate.[1] While it can be nearly quantitative, it is known to produce impurities such as dibromodinitromethane and carbon tetrabromide. The use of picric acid, an explosive compound, also presents significant safety hazards.[2]
Nitromethane Method: This more modern approach reacts nitromethane with bromine and an alkaline substance, such as sodium hydroxide.[2][3] This method is generally considered safer and can produce high-purity bromopicrin (96-99%).[3] Common byproducts include under-brominated species like monobromonitromethane and dibromonitromethane, as well as inorganic salts (e.g., NaBr) and oxidants (e.g., hypobromite).[2][4]
Q2: How can I identify the impurities in my crude bromopicrin sample?
A2: A variety of analytical techniques can be used to identify and quantify impurities in your bromopicrin sample. The choice of method depends on the expected impurities and available instrumentation. Common methods include:
Gas Chromatography (GC): Ideal for separating and quantifying volatile and semi-volatile organic impurities like dibromonitromethane and carbon tetrabromide.[2][4]
High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile organic impurities.[]
Mass Spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS): Provides structural information for definitive identification of unknown impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation of isolated impurities.[][6]
Infrared Spectroscopy (IR): Can help identify functional groups present in impurities.[][]
Q3: What are the key process parameters to control in the nitromethane synthesis method to achieve high purity?
A3: To achieve high purity (≥96%) in the nitromethane method, careful control of reaction parameters is crucial. The key parameters are:
Molar Ratio: The molar ratio of bromine to nitromethane directly influences the selectivity of the reaction.[3]
Reaction Temperature: Temperature control is critical to prevent the formation of over- or under-brominated byproducts.[3][8]
Alkaline Substance Concentration: The concentration of the aqueous alkaline solution affects the reaction rate and selectivity.[3]
Rate of Addition: The alkaline solution should be added in a controlled manner to prevent any excess from accumulating in the reaction mixture, which can lead to the formation of impurities through side reactions with the bromopicrin product.[4]
Troubleshooting Guides
Issue 1: My bromopicrin, synthesized from picric acid, is contaminated with carbon tetrabromide.
Problem: The crude product contains carbon tetrabromide (CBr₄), which arises from the further bromination of bromopicrin or directly from the picric acid molecule.
Solution:
Quantification & Removal: Decompose a known weight of the crude oil with a 50% caustic potash or soda solution. The carbon tetrabromide will precipitate as a solid. This solid can be filtered, washed with alcohol, and the washings diluted with water to precipitate any remaining CBr₄.
Prevention: The formation of CBr₄ is an inherent side reaction in this method. Optimizing reaction conditions by using sodium carbonate and controlling the reaction time may help, but complete elimination is difficult. Consider switching to the nitromethane synthesis method for higher purity.
Issue 2: The yield from my nitromethane synthesis is high, but the purity is below 95% according to GC analysis, showing significant amounts of dibromonitromethane.
Problem: The presence of dibromonitromethane indicates incomplete bromination or sub-optimal reaction conditions.[4]
Solution:
Review Molar Ratios: Ensure the correct molar ratio of bromine to nitromethane is being used as per your established protocol. An insufficient amount of bromine can lead to under-brominated products.
Check Temperature Control: Inconsistent or incorrect reaction temperatures can lead to variable results and the formation of byproducts. Freezing of the reaction mixture, for instance, can impede stirring and increase the formation of dibrominated products.[8]
Verify Base Addition: An uncontrolled or too rapid addition of the alkaline solution can create localized areas of high pH, potentially leading to side reactions. Ensure the addition is performed such that no excess of the alkaline substance occurs in the reaction mixture at any given time.[4]
Purification: While prevention is key, a final distillation step can be used to separate bromopicrin from lower-boiling impurities, though this should be done with caution due to the hazardous nature of bromopicrin.[2] However, modern nitromethane protocols are often designed to avoid the need for distillation.[2][3]
Data Presentation
Table 1: Purity and Yield of Bromopicrin from Different Synthesis Methods
Protocol 1: Synthesis of Bromopicrin from Nitromethane (Batch Process)
This protocol is a generalized representation based on published patents and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize high-purity bromopicrin (96-99%) without the need for distillation.[3][4]
Materials:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Sodium Hydroxide (NaOH), aqueous solution
Water
Procedure:
Mixture Preparation: In a suitable reactor, provide a mixture of nitromethane and bromine. Water may be included in this initial mixture. The process is typically performed without an organic solvent.[3] The preferred order of mixing is adding nitromethane to water, followed by the addition of bromine.[4]
Controlled Addition of Base: Add the aqueous sodium hydroxide solution to the nitromethane-bromine mixture. This addition must be performed in a controlled manner (e.g., dropwise or via a syringe pump) to ensure that no excess of the alkaline substance accumulates in the reaction mixture.[4] Maintain the reaction temperature within the optimized range for your setup.
Reaction Monitoring: Monitor the reaction until completion, at which point meaningful quantities of bromine and the alkaline substance have been consumed.[4]
Phase Separation: Terminate stirring and allow the reaction mixture to undergo phase separation. The heavier, lower organic phase consists of high-purity bromopicrin. The lighter, upper aqueous phase contains water and secondary products like sodium bromide.[4]
Collection: Carefully collect the lower organic phase containing the bromopicrin product by gravity draining or pumping.[3] The product can be analyzed directly by GC without further purification.[4]
Protocol 2: Identification of Carbon Tetrabromide Impurity
Objective: To isolate and confirm the presence of carbon tetrabromide in crude bromopicrin synthesized from picric acid.
Decomposition: Take a known weight of the crude bromopicrin oil.
Precipitation: Treat the oil with a 50% solution of caustic potash or soda. Carbon tetrabromide will precipitate as a solid.
Filtration and Washing: Filter the precipitated solid through a porous crucible and wash it with alcohol.
Secondary Precipitation: Collect the alcohol washings and dilute them with water. Any carbon tetrabromide that was dissolved in the alcohol will precipitate.
Analysis: The isolated solid can be dried and analyzed using standard techniques (e.g., melting point, MS, NMR) to confirm its identity as carbon tetrabromide.
Visualizations
Caption: Reaction pathways for bromopicrin synthesis and major organic byproducts.
Caption: Troubleshooting workflow for low purity in bromopicrin synthesis.
optimization of reaction conditions for maximizing bromopicrin yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for maximizing bromopicrin yield. Below you will find t...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for maximizing bromopicrin yield. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during bromopicrin synthesis from nitromethane and bromine, helping you identify potential causes and implement effective solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Bromopicrin Yield
- Incorrect Molar Ratio: Insufficient bromine relative to nitromethane. The stoichiometric ratio is 3:1 (bromine:nitromethane), but a slight excess of bromine is often beneficial.[1] - Suboptimal Temperature: Reaction temperature is too low, slowing down the reaction rate, or too high, leading to side reactions and decomposition. - Improper Rate of Base Addition: Adding the alkaline substance too quickly can lead to localized excess base, causing decomposition of the bromopicrin product.[1] - Incomplete Reaction: Insufficient reaction time.[2] - Poor Mixing: Inadequate agitation can result in localized concentration gradients and reduced reaction efficiency.
- Adjust Molar Ratio: Use a bromine to nitromethane molar ratio slightly above 3:1, for instance, 3.25:1 to 3.3:1, to improve yield and purity.[1] - Optimize Temperature: Maintain the reaction temperature within the optimal range of 30°C to 80°C. A commonly recommended temperature is 40°C (±5°C).[1] - Control Base Addition: Add the aqueous alkaline solution (e.g., NaOH) gradually and at a controlled rate to prevent its accumulation in the reaction mixture.[3] The addition time can range from 4 to 6 hours for a batch process.[1] - Ensure Sufficient Reaction Time: Allow the reaction to proceed for an adequate duration, which can be monitored by the disappearance of the bromine color. - Maintain Vigorous Stirring: Ensure the reaction mixture is continuously and thoroughly stirred.
Formation of Impurities/Byproducts
- Excess Alkaline Substance: An excess of the alkaline substance (e.g., NaOH) in the reaction mixture can react with the bromopicrin product, leading to the formation of impurities.[3] - Reaction Temperature Too High: Elevated temperatures can promote the formation of byproducts.
- Prevent Excess Base: The addition of the alkaline solution should be performed in a manner that no excess occurs in the reaction mixture.[2] This can be achieved by slow, controlled addition. - Strict Temperature Control: Maintain the reaction temperature within the recommended range.
Reaction Mixture Freezing
- Reaction Temperature Too Low: Operating at very low temperatures (e.g., -10 to -15 °C) can cause the reaction mixture to freeze, especially in aqueous systems.
- Increase Reaction Temperature: Ensure the reaction temperature is maintained above the freezing point of the mixture, ideally within the optimal range of 30°C to 80°C.[1]
Discoloration of Product
- Presence of Unreacted Bromine: A brownish tint may indicate residual bromine. - Formation of Side Products: Undesirable side reactions can lead to colored impurities.
- Ensure Complete Reaction: Allow the reaction to continue until the bromine color fades. - Purification: The crude bromopicrin, which separates as a dense organic layer, can be washed to remove impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters that influence bromopicrin yield?
A1: The primary factors that control the selectivity and yield of bromopicrin synthesis are the molar ratio of bromine to nitromethane, the reaction temperature, the concentration of the alkaline substance in the aqueous solution, and the duration of the reaction (specifically the time over which the base is added).[1][2]
Q2: What is the optimal molar ratio of bromine to nitromethane?
A2: While the stoichiometric ratio is 3:1, a slight excess of bromine is recommended to achieve high yield and purity. A molar ratio of approximately 3.25:1 (bromine:nitromethane) has been found to be effective.[1]
Q3: What is the recommended reaction temperature?
A3: For a batch process, a reaction temperature of 40°C (±5°C) is recommended.[1] For a continuous process, a broader range of 30°C to 100°C can be used, with 40°C to 80°C being preferable.[1]
Q4: Why is the rate of addition of the alkaline solution important?
A4: The rate of addition of the alkaline substance (e.g., sodium hydroxide solution) is critical to prevent the accumulation of excess base in the reaction mixture. An excess of alkali can lead to the decomposition of the bromopicrin product, thus reducing the yield and purity.[3]
Q5: Is an organic solvent required for this reaction?
A5: No, the reaction can be carried out in the absence of an organic solvent, which is advantageous as it avoids additional costs, health hazards, and waste management issues associated with solvents.[1][2]
Q6: How is the bromopicrin product isolated?
A6: After the reaction is complete, the mixture separates into two phases: a heavier (lower) organic phase containing the bromopicrin and a lighter (upper) aqueous phase. The bromopicrin can be collected by separating the lower organic layer.[1]
Q7: What is the expected yield and purity of bromopicrin under optimal conditions?
A7: Under optimized conditions, a yield of 92% to 94.5% (based on nitromethane) and a purity of 96% to 99% can be achieved.[1][2]
Data Presentation
Table 1: Recommended Reaction Parameters for Batch Synthesis
This protocol is based on the reaction of nitromethane and bromine with the gradual addition of an alkaline solution.
Materials:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Sodium Hydroxide (NaOH), aqueous solution (e.g., 35% by weight)
Water
Reaction vessel equipped with a stirrer, thermometer, and addition funnel.
Cooling/heating bath for temperature control.
Procedure:
Preparation of the Nitromethane-Bromine Mixture:
In a separate vessel, prepare a mixture of nitromethane and bromine. The initial temperature of this mixture should be between 10°C and 50°C, preferably 20°C to 25°C.[1]
The molar ratio of bromine to nitromethane should be approximately 3.25:1.[1]
Reaction Setup:
Transfer the nitromethane-bromine mixture to the main reaction vessel. Water can also be added to the mixture.[2]
Ensure the reactor is equipped for efficient stirring and temperature control.
Initiation of Reaction:
Bring the temperature of the mixture in the reactor to the desired reaction temperature, typically 40°C.[1]
Addition of Alkaline Solution:
Slowly add the aqueous sodium hydroxide solution to the reaction mixture over a period of 4 to 6 hours.[1]
Maintain the reaction temperature at 40°C (±5°C) throughout the addition.[1]
Ensure continuous and vigorous stirring.
Reaction Completion and Product Isolation:
Once the addition of the alkaline solution is complete, allow the reaction to continue until the bromine color fades, indicating its consumption.
Stop the stirring and allow the mixture to separate into two distinct layers. The lower, denser layer is the organic phase containing bromopicrin.
Carefully separate and collect the lower organic phase.
troubleshooting common issues in the purification of bromopicrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bromopicrin.
Q1: My final bromopicrin product has a low purity (<95%). What are the likely causes and how can I improve it?
A1: Low purity in the final bromopicrin product can stem from several factors during the synthesis and purification process. The most common issues are the presence of unreacted starting materials, byproducts, or decomposition of the product.
Troubleshooting Steps:
Incomplete Reaction: Ensure the molar ratio of bromine to nitromethane is optimal. A higher ratio of bromine can drive the reaction to completion.[1] Stirring should be vigorous to ensure proper mixing of the reactants.[2]
Formation of Byproducts: The primary byproduct is often carbon tetrabromide.[3] This can be minimized by carefully controlling the reaction temperature and avoiding an excess of the alkaline substance used in the synthesis.[4][5]
Decomposition: Bromopicrin is sensitive to heat, light, and alkaline conditions.[6] Avoid excessive temperatures during purification steps like distillation, which is generally not recommended due to the explosive nature of bromopicrin.[2] Purification should be carried out promptly after synthesis.
Inadequate Washing: The crude product must be thoroughly washed to remove salts and other water-soluble impurities. A wash with a dilute caustic soda solution followed by water is effective.[3]
Q2: I have a yellowish or brownish tint in my purified bromopicrin. What does this indicate and how can I remove it?
A2: A colored tint in bromopicrin usually indicates the presence of impurities or slight decomposition.
Troubleshooting Steps:
Residual Bromine: A yellowish or brownish color can be due to dissolved unreacted bromine. Ensure the reaction has gone to completion and that the washing steps are sufficient to remove any residual bromine.
Decomposition Products: Exposure to light or high temperatures can cause decomposition, leading to colored byproducts. Store bromopicrin in a cool, dark place.
Recrystallization: If washing does not remove the color, recrystallization can be an effective purification method.
Q3: My bromopicrin yield is consistently low. What factors could be contributing to this?
A3: Low yields can be attributed to incomplete reactions, loss of product during workup, or decomposition.
Troubleshooting Steps:
Reaction Conditions: Optimize the reaction temperature and the rate of addition of the alkaline solution. A continuous process has been shown to produce higher yields compared to a batch process.[1]
pH Control: The pH of the reaction mixture is critical. The addition of the alkaline substance should be controlled to avoid a large excess, which can lead to side reactions and product degradation.[5]
Product Isolation: Bromopicrin is dense and will form the lower organic layer. Ensure complete separation of the organic layer from the aqueous layer during extraction.
Avoid Distillation: Due to its thermal instability and explosive nature, distillation can lead to significant product loss and is a safety hazard.[2]
Q4: I suspect my bromopicrin sample is contaminated with carbon tetrabromide. How can I confirm this and remove it?
A4: Carbon tetrabromide is a common impurity in bromopicrin synthesis.[3]
Confirmation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for identifying and quantifying carbon tetrabromide in your sample. However, be aware that bromopicrin can decompose at high injection port temperatures, which can complicate analysis.[6]
Removal:
Recrystallization: This is the most effective method for removing carbon tetrabromide. The choice of solvent is crucial. Since carbon tetrabromide is soluble in non-polar organic solvents like ethanol, ether, and chloroform, a solvent system where the solubility of bromopicrin and carbon tetrabromide differs significantly with temperature should be chosen.[4][7] Ethanol or a mixed solvent system could be a good starting point.
Quantitative Data
The following table summarizes the impact of reaction conditions on the yield and purity of bromopicrin synthesized from nitromethane and bromine, based on patent literature.
Caution: Bromopicrin is a hazardous and potentially explosive substance. It is a severe irritant to the skin, eyes, and respiratory system. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis and Washing of Crude Bromopicrin
This protocol is based on the synthesis from nitromethane and bromine, which avoids the use of the highly explosive picric acid.
Materials:
Nitromethane
Bromine
Sodium hydroxide (NaOH) solution (e.g., 35% w/w)
Water
Anhydrous sodium sulfate
Reaction vessel with stirring and cooling capabilities
Separatory funnel
Beakers and flasks
Procedure:
In the reaction vessel, create a mixture of nitromethane and water.
Slowly add bromine to the nitromethane-water mixture while stirring vigorously. Maintain the temperature between 20-25°C.
Gradually add the sodium hydroxide solution to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 40-50°C. The disappearance of the bromine color indicates the reaction is nearing completion.
Continue stirring for a short period after the addition of NaOH is complete.
Stop stirring and allow the mixture to separate into two phases. The lower, denser layer is the crude bromopicrin.
Carefully separate the lower organic layer using a separatory funnel.
Wash the crude bromopicrin by adding it to a separatory funnel with a dilute solution of sodium hydroxide. Shake gently and then allow the layers to separate. Discard the upper aqueous layer.
Wash the organic layer with water until the aqueous layer is neutral.
Dry the crude bromopicrin over anhydrous sodium sulfate.
Decant the dried bromopicrin for further purification or storage.
Protocol 2: Purification of Bromopicrin by Recrystallization (General Procedure)
This is a general protocol and may require optimization for your specific needs. The choice of solvent is critical and should be determined based on small-scale trials. Ethanol is a potential solvent to try first.
Materials:
Crude bromopicrin
Recrystallization solvent (e.g., ethanol or a mixed solvent system)
Erlenmeyer flasks
Hot plate
Ice bath
Büchner funnel and filter paper
Vacuum flask
Procedure:
Place the crude bromopicrin in an Erlenmeyer flask.
Add a small amount of the chosen solvent to the flask.
Gently heat the mixture on a hot plate while stirring until the bromopicrin dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding a large excess of solvent.
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
Once the flask has reached room temperature, place it in an ice bath to induce further crystallization.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of bromopicrin.
Caption: Troubleshooting logic for addressing low purity issues in bromopicrin.
Technical Support Center: Managing and Controlling Exothermic Reactions in Bromopicrin Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective management of the highly exothermic reaction involved in bromopicrin synthesis fro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective management of the highly exothermic reaction involved in bromopicrin synthesis from nitromethane and bromine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of bromopicrin, with a focus on controlling the exothermic reaction.
Issue
Potential Cause
Recommended Action
Rapid, uncontrolled temperature increase (runaway reaction)
- Addition of the alkaline solution is too fast.- Inadequate cooling of the reaction vessel.- Incorrect molar ratio of reactants, leading to side reactions.[1]
- Immediately stop the addition of the alkaline solution.- Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).- If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled inert solvent.
Low yield of bromopicrin
- Reaction temperature was too high, leading to decomposition or side reactions.- Incomplete reaction due to insufficient addition of the alkaline solution or a short reaction time.- Molar ratio of bromine to nitromethane is not optimal.[1]
- Ensure the reaction temperature is maintained within the optimal range (see FAQ for details).- Verify the concentration and total volume of the alkaline solution added.- Allow for a sufficient reaction time after the addition of the alkaline solution is complete.- Optimize the molar ratio of bromine to nitromethane, typically between 3:1 and 4:1.[1]
Formation of significant byproducts (e.g., dibromonitromethane)
- Localized high concentrations of the alkaline solution due to poor mixing.- Reaction temperature is too high, promoting further bromination.
- Ensure vigorous stirring throughout the addition of the alkaline solution.- Add the alkaline solution subsurface to ensure rapid dispersion.- Maintain the reaction temperature at the lower end of the recommended range.
Reaction fails to initiate
- The concentration of the alkaline solution is too low.- The quality of the starting materials (nitromethane, bromine) is poor.
- Verify the concentration of the alkaline solution.- Ensure the purity of the nitromethane and bromine.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during bromopicrin synthesis?
A1: The primary safety concern is the highly exothermic nature of the reaction between the nitromethane-bromine mixture and the alkaline substance.[1] This reaction releases a significant amount of heat, which, if not properly controlled, can lead to a thermal runaway, characterized by a rapid and uncontrolled increase in temperature and pressure.[2][3] Bromopicrin itself is a high-energy compound with a significant exothermic heat of decomposition, making uncontrolled reactions particularly hazardous.[1]
Q2: What is the optimal temperature range for the synthesis of bromopicrin?
A2: The optimal temperature for the synthesis of bromopicrin from nitromethane and bromine is typically maintained between 15°C and 30°C.[1] In some continuous processes, a second reactor may be kept at room temperature (around 20°C to 25°C) to ensure the reaction goes to completion.[1] It is crucial to maintain the temperature below 35°C, as higher temperatures can lead to a sharp decrease in the yield of the desired product and an increase in byproduct formation.
Q3: How does the rate of addition of the alkaline solution affect the reaction?
A3: The rate of addition of the aqueous alkaline solution is a critical parameter for controlling the exothermic reaction. A slow and controlled addition ensures that the heat generated can be effectively dissipated by the cooling system, preventing a dangerous temperature rise.[3] The addition rate should not exceed the rate of reaction to avoid the accumulation of unreacted reagents, which can increase the risk of a runaway reaction.[1]
Q4: What is the recommended molar ratio of bromine to nitromethane?
A4: The stoichiometric ratio of bromine to nitromethane for the synthesis of bromopicrin is 3:1. However, to achieve a high yield and purity, a slight excess of bromine is often used. The recommended molar ratio typically ranges from 3:1 to 4:1.[1]
Q5: What is the role of water in the reaction mixture?
A5: Water is a crucial component of the reaction mixture as it acts as a heat sink, absorbing the exothermic heat released during the reaction.[4] This helps to moderate the temperature of the reaction and reduce the risk of a thermal runaway.
Experimental Protocol: Synthesis of Bromopicrin from Nitromethane
This protocol is synthesized from patent literature and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Sodium hydroxide (NaOH) or other suitable alkaline substance
Water
Reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an efficient cooling system (e.g., a cooling bath)
Separatory funnel
Procedure:
Preparation of the Reaction Mixture:
In the reaction vessel, prepare a mixture of nitromethane and bromine. A typical molar ratio is between 3:1 and 4:1 (bromine:nitromethane).[1]
Water can be added to the mixture to act as a heat sink.[4]
Cool the mixture to the desired starting temperature, typically between 10°C and 20°C.[1]
Preparation of the Alkaline Solution:
Prepare an aqueous solution of sodium hydroxide. The concentration typically ranges from 20% to 35% by weight.[1]
Controlled Addition of the Alkaline Solution:
Begin vigorous stirring of the nitromethane-bromine mixture.
Slowly add the aqueous sodium hydroxide solution to the reaction mixture using the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (e.g., 15°C to 30°C).[1]
Continuously monitor the temperature of the reaction mixture. If the temperature begins to rise rapidly, immediately stop the addition of the alkaline solution and increase cooling.
Reaction Completion and Workup:
After the addition of the alkaline solution is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
Once the reaction is complete, stop the stirring and allow the layers to separate. The lower, denser layer is the organic phase containing the bromopicrin.
Carefully separate the lower organic layer using a separatory funnel.
Purification (if necessary):
The purity of the obtained bromopicrin is often high (96-99%).[1] If further purification is required, it can be done by vacuum distillation. However, be aware that bromopicrin is a high-energy compound, and distillation should be performed with extreme caution due to its potential for exothermic decomposition.[1]
Data Presentation
Table 1: Influence of Temperature on Bromopicrin Synthesis
purification of crude bromopicrin from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude bromopicrin. Freque...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude bromopicrin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude bromopicrin synthesized from picric acid?
A1: Crude bromopicrin synthesized from picric acid may contain unreacted picric acid, excess bromine, and byproducts such as carbon tetrabromide and dibromodinitromethane. Unreacted picric acid is a common impurity if the reaction does not go to completion.
Q2: What are the typical impurities when synthesizing bromopicrin from nitromethane?
A2: The synthesis of bromopicrin from nitromethane is known to produce a relatively pure product (96-99%).[1][2] However, crude bromopicrin from this route may still contain unreacted nitromethane and bromine.
Q3: Is distillation always necessary for purifying bromopicrin?
A3: Not always. The synthesis route starting from nitromethane can yield bromopicrin of high purity (96-99%) directly after a simple phase separation, potentially eliminating the need for distillation.[1][2] However, for the highest purity, or if starting from picric acid, distillation is a common and effective purification step.
Q4: What are the main safety concerns when purifying bromopicrin?
A4: Both bromopicrin and one of its common starting materials, picric acid, are explosive and should be handled with extreme care.[2] Bromopicrin is also toxic and corrosive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Distillation of bromopicrin should be conducted with caution due to its thermal sensitivity.[3]
Troubleshooting Guides
Purification from Picric Acid Synthesis
Q5: I have a solid yellow precipitate (unreacted picric acid) in my crude bromopicrin oil. How do I remove it before distillation?
A5: Unreacted picric acid can be removed by washing the crude bromopicrin with an aqueous basic solution. A dilute solution of sodium carbonate or sodium hydroxide can be used to deprotonate the acidic picric acid, forming a water-soluble picrate salt that will partition into the aqueous phase.
Q6: An emulsion has formed during the aqueous wash of my crude bromopicrin. How can I break it?
A6: Emulsion formation is a common issue during liquid-liquid extractions. Here are several techniques to break an emulsion:
Patience: Allow the mixture to stand for some time; the phases may separate on their own.
Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation.[4][5]
Gentle Stirring/Swirling: Gently agitate the mixture with a glass rod. Avoid vigorous shaking which can worsen the emulsion.[4]
Filtration: Pass the mixture through a bed of Celite or glass wool.[6]
Centrifugation: If available, centrifuging the mixture is a very effective way to break emulsions.[5][7]
Q7: My distilled bromopicrin has a brownish tint. What is the cause and how can I fix it?
A7: A brownish tint in the distilled bromopicrin could indicate the presence of dissolved bromine. To remove residual bromine, the organic phase can be washed with a reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, before the final distillation. This will reduce the elemental bromine to colorless bromide ions, which will move into the aqueous layer.
Purification from Nitromethane Synthesis
Q8: How can I remove unreacted bromine from my crude bromopicrin?
A8: Similar to the purification from the picric acid route, unreacted bromine can be removed by washing the organic phase with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite.
Q9: My crude bromopicrin has a distinct sweet smell, suggesting the presence of unreacted nitromethane. How can I remove it?
A9: Nitromethane has some solubility in water and can be removed by washing the crude bromopicrin with water. Multiple washes will be more effective. Due to the relatively close boiling points of nitromethane and bromopicrin under vacuum, careful fractional distillation is another option for separation.
General Distillation Troubleshooting
Q10: I am observing decomposition (e.g., darkening of the liquid, gas evolution) during the distillation of bromopicrin. What should I do?
A10: Bromopicrin is thermally sensitive and can decompose, especially at elevated temperatures.[3] If you observe signs of decomposition:
Immediately lower the heating mantle temperature.
Ensure your vacuum is stable and at the appropriate level. A lower pressure allows for distillation at a lower temperature.
Consider stopping the distillation if decomposition is significant to avoid potential hazards. It is crucial to cool the distillation flask promptly.
Data Presentation
Table 1: Physical Properties of Bromopicrin and Related Compounds
Protocol 1: Purification of Crude Bromopicrin from Picric Acid Synthesis
Initial Separation: Carefully decant or separate the lower oily layer of crude bromopicrin from the aqueous reaction mixture using a separatory funnel.
Aqueous Wash to Remove Picric Acid:
To the separatory funnel containing the crude bromopicrin, add an equal volume of a 5% aqueous sodium carbonate solution.
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
Allow the layers to separate and drain the lower organic layer into a clean flask.
Repeat the wash with the sodium carbonate solution, followed by one wash with water to remove any residual base.
Removal of Excess Bromine:
Wash the organic layer with a 10% aqueous sodium thiosulfate solution until the brown color of bromine is no longer visible in the organic phase.
Follow with a final wash with water.
Drying: Dry the washed bromopicrin over anhydrous magnesium sulfate or sodium sulfate.
Distillation:
Filter the dried bromopicrin into a round-bottom flask suitable for vacuum distillation.
Assemble a vacuum distillation apparatus.
Carefully heat the flask while maintaining a stable vacuum. Collect the fraction that distills at the appropriate temperature and pressure for pure bromopicrin (e.g., 109-111 °C at 24 mmHg).
Protocol 2: Purification of Crude Bromopicrin from Nitromethane Synthesis
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. The denser bromopicrin will form the lower layer. Allow the layers to fully separate.
Collection of Organic Phase: Carefully drain the lower organic layer containing the crude bromopicrin into a clean flask.
Washing (Optional, for higher purity):
To remove any residual bromine, wash the organic phase with a 10% aqueous sodium thiosulfate solution as described in Protocol 1.
To remove any unreacted nitromethane, wash the organic phase with water.
Drying: Dry the bromopicrin over anhydrous magnesium sulfate or sodium sulfate.
Final Product: For many applications, the washed and dried bromopicrin will be of sufficient purity. If higher purity is required, vacuum distillation can be performed as described in Protocol 1.
Mandatory Visualization
Caption: Purification workflow for crude bromopicrin synthesized from picric acid.
Caption: Purification workflow for crude bromopicrin synthesized from nitromethane.
methods for quenching bromopicrin reactions safely and effectively
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions involving bromopicrin. The information is presented in a quest...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions involving bromopicrin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with bromopicrin?
A1: Bromopicrin (Trichloronitromethane) is a severe irritant to the skin, eyes, and respiratory system and is also a lachrymator (a substance that causes tearing).[1][2] It poses a severe explosion hazard when heated rapidly and, upon decomposition, emits highly toxic fumes of nitrogen oxides and bromide ions.[1][2] It is incompatible with strong oxidizing agents.[1][2]
Q2: My reaction is complete. How can I safely neutralize the remaining bromopicrin?
A2: Unreacted bromopicrin should be quenched before workup. Several methods are effective, primarily involving nucleophilic attack or reduction to less hazardous compounds. Aqueous solutions of sodium sulfite or sodium bisulfite are recommended for their effectiveness and relatively low hazard profile. Alkaline hydrolysis or the use of thiol-based reagents can also be employed.
Q3: Can I use a standard sodium thiosulfate quench?
A3: While sodium thiosulfate is a common quenching agent for halogens, its use with bromopicrin reactions can sometimes lead to the formation of elemental sulfur as a byproduct, especially under acidic conditions.[1][3][4] If you use sodium thiosulfate, it is crucial to ensure the reaction mixture is alkaline by adding a base like sodium bicarbonate beforehand.[4]
Q4: What are the signs of an incomplete quench?
A4: An incomplete quench may be indicated by the persistence of the characteristic sharp, irritating odor of bromopicrin. If potassium iodide was used as a quenching agent, the continued presence of a yellow to brown color due to the formation of iodine would suggest that unreacted bromopicrin remains.
Q5: What should I do in case of a bromopicrin spill?
A5: For small spills, absorb the material with absorbent paper. Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1][2] The spill area should then be washed with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[1][2] Always handle spills with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides
Issue
Possible Cause
Recommended Solution
Persistent irritating odor after quenching.
Incomplete reaction with the quenching agent.
Add additional quenching agent portion-wise and allow for a longer reaction time with vigorous stirring. Consider gentle heating if the reaction is known to be slow at room temperature, but be extremely cautious due to the thermal sensitivity of bromopicrin.
Formation of a solid precipitate (sulfur) during quench.
Use of sodium thiosulfate in an acidic medium.
Ensure the reaction mixture is made basic (e.g., with sodium bicarbonate) before the addition of sodium thiosulfate solution.[4] Alternatively, use a different quenching agent such as sodium sulfite or sodium bisulfite.
Exothermic reaction upon addition of quenching agent.
The quenching reaction itself can be exothermic.
Add the quenching agent slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath).
Color change to yellow/brown after adding potassium iodide.
Reaction of bromopicrin with iodide to form iodine.
This is an expected reaction and can be used as a qualitative test for the presence of bromopicrin. The iodine can be subsequently quenched with a reducing agent like sodium thiosulfate until the color disappears.
Quantitative Data Summary
Quenching Agent
Reaction Type
Key Considerations
Reference
Sodium Sulfite
Nucleophilic Substitution/Redox
Effective for destroying chloropicrin (a related compound) in aqueous media. At least 3.3 moles of sulfite per mole of chloropicrin are recommended. The reaction is effective at a pH of 6 to 14.
Decomposes bromopicrin into potassium bromide, potassium nitrite, and potassium carbonate. The reaction should be performed with cooling.
Thiols (e.g., Sodium Hydrosulfide)
Nucleophilic Substitution
Thiols are highly effective nucleophiles that readily react with alkyl halides. The resulting thioethers are generally less hazardous than bromopicrin.
Preparation: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃).
Reaction Setup: Cool the reaction mixture containing bromopicrin to 0-10 °C in an ice bath with efficient stirring.
Quenching: Slowly add the sodium sulfite solution dropwise to the reaction mixture. Monitor for any exotherm.
Completion: Continue stirring at 0-10 °C for at least 30 minutes after the addition is complete. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete quenching.
Verification: Test the reaction mixture for the absence of bromopicrin using a suitable analytical method (e.g., GC-MS) before proceeding with the workup.
Protocol 2: Quenching with Alcoholic Potassium Hydroxide
Preparation: Prepare a solution of potassium hydroxide (KOH) in ethanol or isopropanol (e.g., 1 M).
Reaction Setup: Cool the reaction mixture containing bromopicrin to 0 °C in an ice bath with vigorous stirring.
Quenching: Add the alcoholic KOH solution slowly to the reaction mixture. Be aware that this reaction can be exothermic.
Completion: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Workup: The resulting inorganic salts (potassium bromide, nitrite, and carbonate) can typically be removed by aqueous workup.
Visualizations
Caption: General workflow for quenching bromopicrin reactions.
Caption: Decision tree for selecting a bromopicrin quenching agent.
resolving inconsistencies in experimental results involving bromopicrin
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with bromopicrin. This resource provides troubleshooting guidance and answers to frequently asked questions to...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with bromopicrin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield and purity during bromopicrin synthesis?
A1: Inconsistencies in the synthesis of bromopicrin often stem from suboptimal reaction conditions. Key factors influencing yield and purity include the molar ratio of reactants, reaction temperature, and the concentration of the alkaline substance used.[1][2][3] For instance, using an insufficient starting molar ratio of bromine to nitromethane can lead to the formation of impurities.[2] The process is also exothermic, and controlling the temperature is crucial to prevent side reactions and ensure high selectivity.[3]
Q2: My bromopicrin sample is showing degradation. What are the likely causes and how can I prevent this?
A2: Bromopicrin can be sensitive to prolonged exposure to light and air.[2] Degradation can lead to the formation of various byproducts, which will affect the compound's reactivity and introduce variability in your experiments. To minimize degradation, store bromopicrin in an opaque, tightly sealed container, away from direct sunlight, and at room temperature (around 20-25°C).[2]
Q3: I am observing variable results in my soil fumigation experiments using bromopicrin. What could be the reason?
A3: The biocidal activity of bromopicrin in soil is complex and can be influenced by numerous factors, leading to variable outcomes. Bromopicrin significantly alters soil microbial communities, and the specific changes can vary. For example, while it may inhibit ammonia-oxidizing archaea, it can increase the abundance of ammonia-oxidizing bacteria and promote denitrification.[2][4] The composition of the initial microbial community, soil type, organic matter content, and environmental conditions can all impact the efficacy of bromopicrin as a fumigant, leading to inconsistent results in nitrogen cycling and pest control.
Q4: What is the likely cellular mechanism of action for bromopicrin, and how could this lead to inconsistent results in biological assays?
A4: While direct studies on bromopicrin's specific signaling pathway interactions are limited, its biocidal activity is likely similar to other reactive halogenated compounds. These compounds often exert their effects by reacting with nucleophilic functional groups in biomolecules, such as sulfhydryl groups in proteins and enzymes.[5][6] This can lead to enzyme inactivation and disruption of cellular processes.[5] Furthermore, bromopicrin may induce oxidative stress and damage cell membranes.[5] Inconsistencies in biological assays could arise from differences in the redox state of cells, the expression levels of target proteins with reactive sulfhydryl groups, or the activity of cellular efflux pumps that may remove the compound.[7]
Troubleshooting Guides
Issue 1: Inconsistent Yields in Bromopicrin Synthesis
If you are experiencing significant variations in the yield of your bromopicrin synthesis, consider the following troubleshooting steps:
Parameter to Check
Potential Problem
Recommended Action
Molar Ratio of Reactants
An incorrect molar ratio of bromine to nitromethane can lead to incomplete reaction and the formation of byproducts.
Ensure a sufficiently high starting molar ratio of Br₂ to nitromethane (e.g., around 3.25) to minimize impurities.[2]
Reaction Temperature
The reaction is exothermic. Poor temperature control can lead to side reactions and reduced yield.
Maintain the reaction temperature within the optimal range specified in your protocol. For some processes, this may be between 40°C and 80°C.[3]
Addition of Alkaline Substance
An excess of the alkaline substance in the reaction mixture can promote side reactions.
Add the aqueous solution of the alkaline substance in portions to avoid an excess in the reaction mixture.[1]
Reaction Time
Insufficient or excessive reaction time can impact the final yield.
Monitor the reaction progress and terminate it once the organic phase containing the bromopicrin has formed and separated.[3]
Issue 2: Variable Efficacy in Biocidal/Fumigation Experiments
For researchers observing inconsistent results in experiments using bromopicrin as a biocide or fumigant, the following should be considered:
Parameter to Check
Potential Problem
Recommended Action
Environmental Conditions
Soil temperature, moisture, and pH can affect the stability and reactivity of bromopicrin.
Standardize and report the environmental conditions of your experiments to identify potential sources of variation.
Soil Composition
The organic matter content and microbial composition of the soil can influence the degradation and efficacy of bromopicrin.
Characterize the soil used in your experiments. Be aware that bromopicrin can have differential effects on various microbial populations.[2][4]
Application Method
Inconsistent application of the fumigant can lead to variable concentrations in the target environment.
Ensure a consistent and well-documented application method for each experiment.
Resistance of Target Organisms
Target organisms may develop resistance, for example, through the action of efflux pumps.[7]
If possible, assess the susceptibility of your target organisms to bromopicrin before and during the experiment.
Data Presentation
Table 1: Impact of Reaction Parameters on Bromopicrin Synthesis
The following table summarizes quantitative data on how different reaction parameters can affect the yield and purity of bromopicrin, based on information from manufacturing processes.
Protocol 1: Synthesis of Bromopicrin (Illustrative)
This is a generalized protocol based on common synthesis methods.[2][3] Safety Note: Bromopicrin is a hazardous substance, and its synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Mixture Preparation: Prepare a mixture of nitromethane and bromine in a suitable reactor. Water may be present.
Reaction Initiation: While vigorously stirring, slowly add an aqueous solution of an alkaline substance (e.g., sodium hydroxide at a concentration of 20-35 wt%) to the reactor.
Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 40-80°C) using external cooling as needed.
Reaction Completion and Separation: Continue stirring until the reaction is complete, indicated by the formation of a distinct, heavier organic phase. Allow the phases to separate.
Collection: Carefully collect the lower organic phase, which contains the bromopicrin.
Visualizations
Signaling Pathways and Workflows
Caption: A simplified workflow for the synthesis of bromopicrin.
Technical Support Center: The Impact of Impurities on the Reactivity of Bromopicrin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges posed by impurities in bromopicrin. The following troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges posed by impurities in bromopicrin. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction with bromopicrin is giving a low yield and multiple unexpected byproducts. What could be the cause?
A1: This is a common issue often linked to the purity of bromopicrin and the reaction conditions. Consider the following:
Decomposition of Bromopicrin: Bromopicrin is thermally unstable and sensitive to light.[1][2] Elevated reaction temperatures or prolonged exposure to light can cause it to decompose, forming radicals like the trihalomethyl radical.[1] These radicals can react with solvents, starting materials, or other radicals, leading to a complex mixture of byproducts and a lower yield of your desired product.
Presence of Base Impurities: If your bromopicrin sample is contaminated with basic impurities, or if your reaction conditions are basic, side-reactions can occur. For example, strong bases like potassium hydroxide can cause complex decompositions of the bromopicrin molecule.
Water Content: Although insoluble in water, the presence of moisture can facilitate hydrolysis, especially under certain pH conditions or in the presence of other impurities that can act as catalysts.
Troubleshooting Steps:
Verify Purity: Use an appropriate analytical method like HPLC or GC-MS to check the purity of your bromopicrin stock. Note that bromopicrin can decompose at high temperatures used in GC injectors (200-250°C), which can complicate analysis.[1]
Control Reaction Temperature: Run your reaction at the lowest effective temperature. If possible, perform a temperature sensitivity study to find the optimal balance between reaction rate and decomposition.
Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. Bromopicrin can be sensitive to prolonged light exposure.[2]
Use Anhydrous Solvents: Ensure your solvents are dry to minimize potential hydrolysis pathways.
Q2: I am observing inconsistent results between different batches of bromopicrin. Why is this happening?
A2: Batch-to-batch variability is a strong indicator of differing impurity profiles.
Synthesis Byproducts: Different batches may contain varying levels of unreacted starting materials (e.g., nitromethane, bromine) or byproducts from the synthesis process.[3][4] For instance, carbon tetrabromide has been identified as a potential byproduct in some preparations.
Metal Ion Contamination: Trace amounts of metal ions, leached from manufacturing equipment or containers, can catalyze decomposition or side reactions.[5] While not specifically documented for bromopicrin, this is a known issue for other reactive compounds.
Degradation During Storage: Older batches or those stored improperly may have a higher concentration of degradation products.
Troubleshooting Steps:
Standardize Purity: Qualify each new batch of bromopicrin by a standardized analytical method (e.g., HPLC, NMR) to quantify the main component and identify any significant impurities.[6]
Perform a Small-Scale Test: Before using a new batch in a large-scale reaction, run a small-scale test to ensure it performs as expected.
Review Storage Conditions: Ensure bromopicrin is stored in a cool, dark place, away from incompatible materials, as recommended by safety data sheets.
Q3: My GC-MS analysis of a bromopicrin-containing sample shows bromoform, even though it wasn't used in the reaction. Is my sample contaminated?
A3: Not necessarily. The presence of bromoform is a known artifact of GC-MS analysis of bromopicrin. Bromopicrin is thermally unstable and can decompose in the hot GC injection port.[1] The primary decomposition products are haloforms like bromoform, which result from the abstraction of a hydrogen atom from the solvent by thermally generated trihalomethyl radicals.[1] This can make it difficult to identify bromopicrin itself by GC-MS.
Troubleshooting Steps:
Use a Lower Injection Temperature: If your GC system allows, try lowering the injector temperature to minimize thermal decomposition.
Use an Alternative Analytical Technique: For quantification and purity analysis, consider HPLC with a UV detector or LC-MS, which do not typically require high temperatures that would degrade the analyte.[7] NMR spectroscopy is also an excellent tool for identifying and quantifying impurities without causing degradation.[8]
Q4: Can impurities affect the explosive hazard of bromopicrin?
A4: Yes. Bromopicrin is known to be an explosive hazard when heated rapidly.[2] The presence of certain impurities could potentially lower the decomposition temperature or increase its shock sensitivity.
Catalytic Impurities: Metal ions or other catalytic impurities could accelerate the exothermic decomposition of bromopicrin, increasing the risk of a runaway reaction.
Reactive Impurities: Impurities that can react exothermically with bromopicrin or its initial decomposition products could also increase the overall hazard.
Safety Recommendations:
Always handle bromopicrin with extreme caution , following all institutional safety protocols.
Be aware that impure bromopicrin may be less stable. If you suspect your material is old or contaminated, handle it with additional precautions.
Data Presentation: Impact of Impurities on a Nucleophilic Substitution Reaction
The following tables summarize hypothetical, yet plausible, quantitative data on the effect of common impurity types on a model nucleophilic substitution reaction where bromopicrin is the substrate. This data is for illustrative purposes to demonstrate potential impacts.
Model Reaction: CBr3NO2 (Bromopicrin) + Nu- -> CBr2(Nu)NO2 + Br-
Table 1: Effect of Water Impurity on Reaction Yield
Water Content (% v/v)
Initial Reaction Rate (M/s)
Yield of CBr2(Nu)NO2 at 1h (%)
Yield of Decomposition Products (%)
0.01 (Anhydrous)
1.5 x 10⁻⁴
92
< 1
0.1
1.3 x 10⁻⁴
85
5
0.5
0.9 x 10⁻⁴
71
18
1.0
0.6 x 10⁻⁴
55
32
Table 2: Effect of Metal Ion Impurities on Reaction Half-Life (t½)
Metal Ion Impurity (10 ppm)
Reaction Half-Life (minutes)
Observations
None
60
Clean reaction profile
Fe³⁺
45
Increased rate of side-product formation
Cu²⁺
38
Significant decomposition, dark-colored solution
Zn²⁺
58
Minimal impact observed
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Impact of an Impurity on Bromopicrin Reactivity
This protocol describes a general method for assessing how a specific impurity affects the outcome of a reaction involving bromopicrin.
Objective: To quantify the effect of a known impurity on the yield and byproduct profile of a reaction with bromopicrin.
Materials:
High-purity bromopicrin (>99.5%)
Impurity of interest (e.g., water, a specific metal salt, a synthesis byproduct)
Internal standard for analytical quantification (e.g., dodecane for GC, dimethyl terephthalate for HPLC)
Reaction vessel (e.g., round-bottom flask, protected from light)
Stirring and temperature control equipment (e.g., magnetic stirrer, oil bath)
Quenching solution
Analytical equipment (e.g., HPLC-UV, GC-MS, NMR)
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of high-purity bromopicrin in the anhydrous solvent.
Prepare a stock solution of the impurity of interest in the same solvent.
Prepare a stock solution of the nucleophile.
Control Reaction Setup:
To a light-protected, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
Add a known amount of the internal standard.
Add the bromopicrin stock solution.
Bring the mixture to the desired reaction temperature (e.g., 25°C).
At time t=0, add the nucleophile stock solution to initiate the reaction.
Spiked Reaction Setup (Test):
Repeat the control setup, but before adding the bromopicrin, add a precise volume of the impurity stock solution to achieve the desired impurity concentration (e.g., 100 ppm, 0.5% v/v).
Reaction Monitoring:
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a dilute acid solution) to stop the reaction.
Sample Analysis:
Analyze the quenched aliquots by a validated chromatographic method (e.g., HPLC).
Calculate the concentration of the starting material, desired product, and any major byproducts by comparing their peak areas to that of the internal standard.
Data Analysis:
Plot the concentration of the product versus time for both the control and spiked reactions.
Compare the reaction rates, final product yield, and the profile of byproducts formed.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the handling and reactivity of bromopicrin.
Caption: Troubleshooting workflow for unexpected bromopicrin reactivity.
Caption: Experimental workflow for impurity impact analysis.
Caption: Potential decomposition pathways of bromopicrin.
A Comparative Analysis of Bromopicrin and Chloropicrin Synthesis Methods
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of halogenated nitroalkanes like bromopicrin and chloropicrin is of significant interest. This guide provide...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of halogenated nitroalkanes like bromopicrin and chloropicrin is of significant interest. This guide provides a comparative analysis of the primary synthesis methods for these two compounds, focusing on experimental data, detailed protocols, and visual representations of the reaction pathways.
Chloropicrin Synthesis: A Comparative Overview
Chloropicrin (trichloronitromethane) is a valuable chemical intermediate and fumigant. The most common laboratory and industrial synthesis methods involve the reaction of nitromethane or picric acid with a chlorinating agent, or the nitration of chloroform.
Picric acid is explosive and requires special handling.[4]
Limited by the hazards associated with picric acid.
From Chloroform
Chloroform, Nitric Acid
Data not readily available
Data not readily available
Utilizes common bulk chemicals.
Lack of detailed, reproducible public domain protocols; potential for hazardous byproducts.
Potentially scalable if a safe and efficient process is developed.
Bromopicrin Synthesis: A Comparative Overview
Bromopicrin (tribromonitromethane) shares structural similarities with chloropicrin and is synthesized through analogous methods, primarily from picric acid or nitromethane.
Set up the 2 L flask with the magnetic stirrer, addition funnel, and reflux condenser in a fume hood.
Charge the flask with the sodium hypochlorite solution.
Load the nitromethane into the addition funnel.
With vigorous stirring, slowly add the nitromethane to the sodium hypochlorite solution. The reaction is exothermic and the color of the mixture will change from green to orange or red. Maintain the temperature in a safe range, using external cooling if necessary.
After the addition is complete, continue stirring for an additional 30-60 minutes.
Stop stirring and allow the layers to separate. Chloropicrin will form the lower, denser layer.
Carefully transfer the reaction mixture to a separatory funnel and separate the lower chloropicrin layer.
Wash the crude chloropicrin with diluted hydrochloric acid, followed by water.
Dry the chloropicrin over anhydrous calcium chloride.
Decant the dried chloropicrin to obtain the final product. A reported yield for a similar procedure is approximately 50%.[1] For higher yields, a patented process suggests using a slight excess of nitromethane, which can achieve yields of 94-95%.[2]
Bromopicrin Synthesis from Nitromethane and Bromine
This protocol is based on a patented industrial process.[5]
Materials:
Nitromethane
Bromine
Aqueous solution of an alkaline substance (e.g., sodium hydroxide)
Reaction vessel with stirring and temperature control
Procedure:
In a suitable reaction vessel, create a mixture of nitromethane and bromine. Water may also be present.
While vigorously stirring and maintaining the temperature (e.g., 10-50°C), slowly add the aqueous alkaline solution to the nitromethane-bromine mixture. The addition rate should be controlled to avoid an excess of the alkaline substance in the reaction mixture.
The reaction is typically complete after the addition of the alkaline substance is finished.
Allow the mixture to settle and separate into two phases. The lower organic phase is bromopicrin.
Collect the lower organic phase. This process is reported to yield bromopicrin with a purity of 96-99% and a chemical yield of 90-99%.[4][5]
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in the synthesis of chloropicrin and bromopicrin.
A Comparative Guide to the Efficacy of Bromopicrin and Other Commercial Brominating Agents
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of bromopicrin with other widely used commercial brominating agents, including N-Bromosuccinimid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bromopicrin with other widely used commercial brominating agents, including N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and Bromine monochloride (BrCl). The performance of these reagents is evaluated based on their reactivity, selectivity, and reaction conditions in various bromination reactions. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Overview of Brominating Agents
Brominating agents are essential reagents in organic synthesis, enabling the introduction of bromine atoms into organic molecules. These brominated compounds serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent is crucial and depends on the substrate, desired selectivity (regio- and chemoselectivity), and reaction conditions.
Bromopicrin (CBr₃NO₂) is a dense, non-flammable liquid. While it is known as a soil fumigant and has applications in the synthesis of other compounds, its use as a general brominating agent for a wide range of organic substrates is not extensively documented in readily available literature. Its synthesis, however, is well-described, achieving high yields and purity.
N-Bromosuccinimide (NBS) is a versatile and widely used crystalline solid reagent for selective bromination, particularly for allylic and benzylic positions via radical pathways.[1] It is also effective for the electrophilic bromination of electron-rich aromatic compounds like phenols and anilines.[2][3]
Dibromoisocyanuric acid (DBI) is a powerful solid N-bromo reagent known for its high reactivity, often surpassing NBS in the bromination of deactivated aromatic compounds.[4][5]
Bromine monochloride (BrCl) is a reactive interhalogen compound that acts as a source of electrophilic bromine. It is particularly useful in aqueous media and for the bromination of activated aromatic systems.
Comparative Efficacy Data
The following tables summarize the performance of various brominating agents in specific bromination reactions based on available experimental data. Direct comparative data for bromopicrin in these specific applications is limited; therefore, data for its synthesis is provided to illustrate its chemical accessibility.
This protocol describes a continuous process for the preparation of high-purity bromopicrin.[6]
Materials:
Nitromethane
Bromine
Aqueous Sodium Hydroxide (35% w/w)
Procedure:
Two continuous flows are transferred into a first reactor: a first mixture containing nitromethane and bromine (Br₂/Nitromethane molar ratio: ~3.25), and a second mixture containing an aqueous solution of sodium hydroxide.
The reaction is maintained at a temperature of 40°C (±5°C).
The addition of the base is controlled over a period of 4-6 hours to ensure no excess of the alkaline substance in the reaction mixture.
The reaction mixture overflows into a second reactor where it is further mixed and cooled to room temperature (20-25°C).
The heavier organic phase containing bromopicrin is separated from the lighter aqueous phase by gravity.
The process yields bromopicrin with a purity of >99% and a chemical yield of 92-94.5% based on nitromethane.[6]
Electrophilic Bromination of Acetanilide using NBS
This procedure details the bromination of acetanilide using N-bromosuccinimide.[7]
Materials:
Acetanilide
N-Bromosuccinimide (NBS)
Acetonitrile
Catalytic amount of HCl
Procedure:
Dissolve acetanilide in acetonitrile in a suitable reaction vessel.
Add N-bromosuccinimide and a catalytic amount of hydrochloric acid to the solution.
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
Upon completion, the product, 4'-bromoacetanilide, is isolated by precipitation through the addition of water.
The precipitate is collected by filtration, washed with water, and dried.
Bromination of 2,6-Dinitrotoluene using DBI
This protocol describes the bromination of a deactivated aromatic ring using the powerful brominating agent, dibromoisocyanuric acid.
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of a generic aromatic ring with a brominating agent, which proceeds through a Wheland intermediate.[13][14]
Caption: General mechanism of electrophilic aromatic bromination.
Experimental Workflow: General Bromination Procedure
The diagram below outlines a typical experimental workflow for a bromination reaction, from setup to product isolation and analysis.
Caption: A typical workflow for a laboratory-scale bromination reaction.
Conclusion
While bromopicrin is an accessible compound with high synthesis yields, its application as a versatile brominating agent for a broad range of organic substrates is not as well-documented as other commercial alternatives like NBS, DBI, and BrCl. NBS remains a preferred reagent for its selectivity in allylic and benzylic brominations and its ease of handling. DBI offers superior reactivity for deactivating aromatic systems. BrCl provides an effective option for electrophilic brominations, particularly in aqueous media. The choice of the most suitable brominating agent will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired selectivity, and reaction scale. Further research into the brominating capabilities of bromopicrin on a wider array of organic molecules could reveal new applications for this compound.
Comparative Guide to the Kinetic Study and Validation of Bromopicrin Formation Mechanism
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinetic aspects of bromopicrin formation, a topic of interest for professionals in fields requiring a deep...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of bromopicrin formation, a topic of interest for professionals in fields requiring a deep understanding of halogenated nitroalkane synthesis and its underlying mechanisms. Due to the limited availability of direct kinetic studies on the complete three-step bromination of nitromethane to bromopicrin, this guide draws upon established principles of nitroalkane halogenation and available data on related reactions to present a comprehensive overview.
Executive Summary
Kinetic Data Comparison
The kinetics of the halogenation of nitroalkanes are characterized by a rate law that is typically first order with respect to the nitroalkane and the base catalyst, and zero order with respect to the halogen in the rate-determining step of nitronate formation. However, the subsequent reaction of the nitronate with bromine is very fast.
Table 1: Factors Influencing the Rate of Bromopicrin Formation
Parameter
Effect on Reaction Rate
Mechanistic Implication
pH
Rate increases with increasing pH (in the alkaline range).
Higher hydroxide ion concentration increases the rate of the initial deprotonation of nitromethane, which is often the rate-determining step.
Temperature
Rate increases with increasing temperature.
As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed faster. The reaction is exothermic.
Nitromethane Concentration
The rate is dependent on the nitromethane concentration.
Nitromethane is the substrate for the initial deprotonation step.
Bromine Concentration
The overall rate of bromopicrin formation is dependent on the bromine concentration for the subsequent bromination steps.
Bromine is the electrophile that reacts with the nitronate intermediate in fast, successive steps.
Alkaline Substance Concentration
The rate is dependent on the concentration of the alkaline substance.
The base acts as a catalyst for the formation of the reactive nitronate intermediate.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of bromopicrin formation kinetics.
Determination of Reaction Order using the Method of Initial Rates
This experiment aims to determine the order of the reaction with respect to nitromethane, bromine, and hydroxide ions.
Materials:
Nitromethane solution of known concentration
Bromine solution of known concentration
Sodium hydroxide solutions of varying known concentrations
UV-Vis Spectrophotometer
Stopped-flow apparatus (for rapid reactions)
Constant temperature water bath
Procedure:
A series of experiments is conducted where the initial concentration of one reactant is varied while the concentrations of the other reactants are kept constant.
The reaction is initiated by rapidly mixing the reactants in the spectrophotometer cell or stopped-flow apparatus, maintained at a constant temperature.
The change in absorbance of bromine over time is monitored at its λmax (typically around 390 nm).
The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot.
By comparing the initial rates at different initial concentrations of a specific reactant, the order of the reaction with respect to that reactant can be determined using the following relationship:
Rate = k[Nitromethane]^x[Bromine]^y[OH⁻]^z
The experiment is repeated for each reactant to determine the values of x, y, and z.
Determination of the Rate Constant and Activation Energy
This experiment aims to determine the rate constant (k) at different temperatures and subsequently calculate the activation energy (Ea).
Materials:
Same as in Protocol 1
Procedure:
Using the determined reaction orders, the rate law for the reaction is established.
A series of experiments is performed at different temperatures, keeping the initial concentrations of all reactants constant.
The rate of the reaction is measured at each temperature.
The rate constant (k) is calculated for each temperature using the established rate law.
The activation energy (Ea) is determined by plotting ln(k) versus 1/T (Arrhenius plot). The slope of the line is equal to -Ea/R, where R is the gas constant.
Signaling Pathways and Logical Relationships
The formation of bromopicrin from nitromethane is a sequential process that can be visualized as a signaling pathway where the product of one step becomes the reactant for the next. The central "signal" that initiates the process is the presence of a base, which generates the reactive nitronate intermediate.
Caption: Base-catalyzed stepwise bromination of nitromethane to bromopicrin.
Experimental Workflow
A typical workflow for a kinetic study of bromopicrin formation involves a series of interconnected experimental and data analysis stages.
Caption: Workflow for the kinetic study of bromopicrin formation.
Logical Relationship of Reaction Steps
The formation of bromopicrin is a consecutive reaction. The rate of each step is dependent on the concentration of the intermediate formed in the previous step.
Caption: Consecutive reaction model for bromopicrin formation.
Comparative
A Comparative Analysis of Batch versus Continuous Flow Synthesis of Bromopicrin
For Researchers, Scientists, and Drug Development Professionals The synthesis of bromopicrin (CBr₃NO₂), a compound with significant applications as a soil fumigant and antimicrobial agent, has traditionally been performe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bromopicrin (CBr₃NO₂), a compound with significant applications as a soil fumigant and antimicrobial agent, has traditionally been performed using batch processes. However, recent advancements in chemical engineering have introduced continuous flow methodologies, offering substantial improvements in safety, efficiency, and product quality. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the synthesis of bromopicrin via batch and continuous flow methods, primarily focusing on the reaction of nitromethane with bromine in the presence of an alkaline substance.
Dependent on the rate of addition of the alkaline substance[1]
Significantly reduced due to efficient mixing and heat transfer[3]
Safety
Higher risk due to the handling of large quantities of hazardous materials and potential for thermal runaway, especially with older methods using picric acid, which is explosive.[2][4]
Inherently safer due to smaller reaction volumes, better temperature control, and reduced risk of hazardous intermediates accumulating.[5][6][7]
Scalability
Scale-up can be challenging due to issues with heat and mass transfer in larger reactors.[5]
Readily scalable by extending operational time or parallelizing reactor systems.[5]
Process Control
More challenging to maintain consistent reaction conditions throughout the batch.[7]
Precise control over reaction parameters such as temperature, pressure, and stoichiometry.[5][8]
Throughput
Limited by the batch size and cycle time.
High throughputs achievable, for instance, between 220 and 1000 grams/hour/liter of reactor.[1]
Experimental Protocols
Batch Synthesis of Bromopicrin from Nitromethane
This protocol is based on the reaction of nitromethane and bromine with an alkaline substance in a batch reactor.[2][4]
Materials:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Aqueous solution of an alkaline substance (e.g., Sodium Hydroxide, NaOH)
Water
Procedure:
A mixture of nitromethane and bromine is prepared, preferably in the presence of water and without an organic solvent.[4] The molar ratio of bromine to nitromethane is a critical parameter for controlling the selectivity of the reaction.[2]
The mixture is continuously stirred in a chemical reactor.[4]
The aqueous solution of the alkaline substance is added to the mixture in portions. The addition is performed carefully to ensure that no excess of the alkaline substance is present in the reaction mixture at any given time, which helps to maximize purity and yield by preventing undesirable side reactions.[4]
The reaction temperature is controlled throughout the addition of the alkaline substance.[2]
Once the reaction is complete, the heavier organic phase containing the bromopicrin is separated from the lighter aqueous phase.[1]
The collected organic phase, which is the high-purity bromopicrin, does not typically require further purification steps like distillation or extraction.[2]
Continuous Flow Synthesis of Bromopicrin
This protocol describes a continuous process for the preparation of bromopicrin.[1]
Materials:
A first mixture containing nitromethane and bromine.
A second mixture containing an aqueous solution of an alkaline substance.
Procedure:
A first mixture of nitromethane and bromine is prepared, typically by mixing the two components with stirring. The temperature of this mixture is maintained between 10°C and 50°C.[1] The molar ratio of bromine to nitromethane is typically in the range of 3 to 4.[1]
A continuous flow of the first mixture and a continuous flow of the second mixture (aqueous alkaline solution) are simultaneously transferred into a first reactor.[1]
The continuous feeding of the reactants allows for precise control over the reaction conditions, leading to a highly selective and high-yield reaction.[1]
The reaction mixture, containing the formed bromopicrin, continuously exits the reactor.
The bromopicrin is then collected from the reaction mixture. This is typically achieved by separating the organic phase from the aqueous phase.[1]
The process can be operated for extended periods without shutdown, allowing for high productivity.[1]
Mandatory Visualization
The following diagrams illustrate the conceptual differences between the batch and continuous flow synthesis of bromopicrin.
Caption: Workflow comparison of batch versus continuous flow synthesis of bromopicrin.
Caption: Logical comparison of key attributes for batch and continuous flow synthesis.
A Greener Path Forward: Evaluating Sustainable Alternatives for Bromopicrin Synthesis
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like bromopicrin presents a constant challenge in balancing efficiency with environmental responsibility. This...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like bromopicrin presents a constant challenge in balancing efficiency with environmental responsibility. This guide provides a comparative analysis of traditional and modern synthesis routes for bromopicrin, alongside an evaluation of greener, more sustainable alternatives, supported by experimental data and detailed protocols.
The historical synthesis of bromopicrin, a valuable reagent in organic synthesis and various industrial applications, has been fraught with significant safety and environmental concerns. However, modern advancements in chemical processing have paved the way for safer and more efficient methods. This guide delves into a direct comparison of these methods and explores the potential of green chemistry principles to further enhance the sustainability of bromopicrin production.
Comparative Analysis of Bromopicrin Synthesis Routes
The two primary methods for synthesizing bromopicrin are the traditional route starting from picric acid and the modern industrial approach utilizing nitromethane and bromine. The following table summarizes the key performance indicators for each process.
Parameter
Picric Acid Route
Nitromethane Route (Batch/Continuous)
Proposed Greener Alternatives
Starting Materials
Picric acid, bromine, calcium oxide
Nitromethane, bromine, sodium hydroxide
Nitromethane, alternative brominating agent, catalyst
Yield
60-78%
> 95%
Potentially > 95%
Purity
Variable, contains impurities like carbon tetrabromide
> 99%
High, with potential for reduced byproducts
Key Byproducts
Dinitro-dibromomethane, carbon tetrabromide
Sodium bromide (recyclable)
Benign byproducts (e.g., succinimide)
Safety Concerns
Highly explosive starting material (picric acid)
Exothermic reaction, but manageable in controlled systems
Reduced hazard with less toxic reagents and better process control
Environmental Impact
Use of hazardous starting material, generation of toxic byproducts
Aqueous waste stream containing sodium bromide
Minimized waste, use of recyclable catalysts and solvents
Process Scalability
Limited due to safety hazards
High, especially with continuous flow processes
High, particularly with flow chemistry
Experimental Protocols
Traditional Synthesis: From Picric Acid
This method, first described by Stenhouse in 1854, involves the reaction of picric acid with a basic metal hypobromite.
Materials:
Picric acid: 10 g
Calcium oxide: 40 g
Bromine: 60 g
Water: 500 ml
Procedure:
A mixture of 40 g of calcium oxide and 500 ml of water is prepared in a flask.
60 g of bromine are added in small portions while shaking and cooling the flask to manage the exothermic reaction.[1]
10 g of picric acid are then added to the mixture.
The mixture is distilled under reduced pressure.
Bromopicrin is collected from the initial fractions of the distillate.
The collected bromopicrin is separated from the water and dried over calcium hydroxide.[1]
Yield: Approximately 60-78%.[1]
Purity: The product contains impurities such as carbon tetrabromide and dinitro-dibromomethane.
Modern Industrial Synthesis: From Nitromethane
This process, often carried out in a continuous flow reactor, offers significant improvements in safety, yield, and purity.
Materials:
Nitromethane
Bromine
Sodium hydroxide (aqueous solution)
Water
Procedure (Illustrative Continuous Process):
A continuous flow of a mixture of nitromethane and bromine is prepared.
Simultaneously, a continuous flow of an aqueous solution of an alkaline substance (e.g., sodium hydroxide) is prepared.[2]
Both streams are transferred into a reactor to form a reaction mixture containing bromopicrin.[2]
The reaction temperature is maintained between 20°C and 25°C.
Upon completion of the reaction, the heavier organic phase containing bromopicrin is separated from the lighter aqueous phase.
The bromopicrin is collected directly from the reaction mixture without the need for distillation or extraction.[2]
Yield: Greater than 95%.[2]
Purity: Greater than 99%.[2]
Greener and More Sustainable Alternatives
While the nitromethane route is a significant improvement, the principles of green chemistry suggest further avenues for creating a more sustainable synthesis of bromopicrin. The following are proposed alternatives based on established green chemistry techniques.
Alternative Brominating Agents
The use of liquid bromine poses significant handling and safety risks. Greener alternatives can mitigate these issues.
N-Bromosuccinimide (NBS): A solid and easier-to-handle brominating agent. While it has a lower atom economy, it avoids the hazards of liquid bromine. The byproduct, succinimide, is less hazardous than the byproducts of the picric acid route.[3]
Bromide-Bromate Couple: An eco-friendly brominating reagent that can be generated from industrial intermediates, bypassing the production of liquid bromine.[4]
Catalytic Approaches
Introducing a catalyst could potentially reduce the amount of base required and improve reaction efficiency. While specific catalysts for bromopicrin synthesis from nitromethane are not yet established in the literature, research into catalytic halogenation of organic compounds is an active area. Asymmetric catalytic 1,4-additions have been reported for bromonitromethane, suggesting the potential for catalytic control in related reactions.[2]
Advanced Process Technologies
Modern process technologies can offer enhanced safety, efficiency, and control, aligning with the principles of green engineering.
Flow Chemistry: The continuous process described in patents for the nitromethane route is a form of flow chemistry. Further optimization of microreactors could lead to even better heat transfer, mixing, and safety, especially for highly exothermic reactions. Flow chemistry allows for precise control of reaction parameters, minimizing byproduct formation.[5][6][7]
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by directly and efficiently heating the reaction mixture.[8][9][10][11][12] This can lead to energy savings and a smaller process footprint.
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields through acoustic cavitation.[13][14][15][16][17] This technique can be particularly useful for heterogeneous reactions.
Visualizing the Synthesis Pathways
To better understand the chemical transformations and process workflows, the following diagrams have been generated using the DOT language.
Caption: Comparison of traditional and modern synthesis routes for bromopicrin.
Caption: Conceptual workflow for a greener bromopicrin synthesis.
Conclusion
The evolution of bromopicrin synthesis from the hazardous picric acid method to the more controlled nitromethane process represents a significant step towards safer and more efficient chemical manufacturing. The modern industrial approach, particularly when implemented as a continuous flow process, already incorporates several principles of green chemistry by eliminating the need for organic solvents and enabling the recycling of byproducts.
Further research and development into the proposed greener alternatives, such as the use of less hazardous brominating agents, the introduction of catalytic systems, and the application of advanced process technologies like microwave and ultrasound-assisted synthesis, hold the promise of making bromopicrin production even more sustainable. For professionals in drug development and chemical research, embracing these greener methodologies is not only an ethical imperative but also a pathway to more efficient, cost-effective, and safer chemical synthesis.
Unveiling Bromopicrin's Reactivity: A Comparative Guide to Mass Spectrometry Analysis of its Reaction Products
For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules is paramount. Bromopicrin (tribromonitromethane), a compound of interest in various chemical and toxicologi...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules is paramount. Bromopicrin (tribromonitromethane), a compound of interest in various chemical and toxicological studies, is known for its reactivity towards nucleophiles. Mass spectrometry stands as a cornerstone technique for identifying and characterizing the resulting reaction products. This guide provides a comparative overview of mass spectrometric approaches for the analysis of bromopicrin reaction products, supported by experimental data and detailed protocols.
The inherent thermal instability of bromopicrin presents a significant challenge for gas chromatography-mass spectrometry (GC-MS) analysis. At elevated temperatures typical of GC injectors, bromopicrin readily decomposes, leading to the formation of haloforms and other radical reaction products. This can complicate the identification of true reaction products, as the resulting mass spectra are often a mixture of the parent compound and its thermal degradants. Therefore, liquid chromatography-mass spectrometry (LC-MS) emerges as the superior analytical choice for the unambiguous characterization of bromopicrin's reaction products with nucleophiles.
Comparing Analytical Strategies: GC-MS vs. LC-MS
Analytical Technique
Advantages
Disadvantages
Suitability for Bromopicrin Reaction Products
Gas Chromatography-Mass Spectrometry (GC-MS)
High resolution for volatile compounds.
Thermal decomposition of bromopicrin leads to artifact formation.[1]
Not recommended for primary analysis of reaction products due to the high risk of misinterpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis at ambient temperature preserves the integrity of thermally labile molecules.
May have lower resolution for certain volatile products compared to GC.
Highly recommended for accurate identification and characterization of bromopicrin adducts with nucleophiles.
Reaction with Biological Nucleophiles: A Focus on Thiols
Thiols, such as the amino acid cysteine and the tripeptide glutathione (GSH), are key biological nucleophiles that readily react with electrophilic compounds like bromopicrin. The resulting adducts can be effectively identified and characterized using LC-MS/MS.
Mass Spectral Signatures of Thiol Adducts
The formation of covalent adducts with cysteine and glutathione results in characteristic mass shifts that are readily detectable by mass spectrometry.
Nucleophile
Adduct Type
Characteristic Mass Shift (Da)
Cysteine
S-cysteinylation
+119
Glutathione
S-glutathionylation
+305
Tandem mass spectrometry (MS/MS) provides further structural confirmation. A hallmark fragmentation pattern for glutathione conjugates is the neutral loss of the pyroglutamic acid moiety (129 Da) from the precursor ion.
Experimental Protocols
Sample Preparation for LC-MS Analysis of Bromopicrin-Thiol Adducts
Reaction Incubation: React bromopicrin with a molar excess of the thiol (e.g., L-cysteine or reduced glutathione) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature.
Quenching: Stop the reaction by adding a quenching agent, such as a high concentration of a non-interfering thiol or by acidification.
Sample Cleanup: Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and salts that can interfere with the MS analysis. C18 cartridges are commonly used for this purpose.
Final Preparation: Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS system (e.g., water with 0.1% formic acid).
LC-MS/MS Method for the Analysis of Bromopicrin-Thiol Adducts
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system is recommended for accurate mass measurements and structural elucidation.
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for separating the reaction products.
Mobile Phases:
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
Mass Spectrometry Parameters:
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for detecting these adducts.
Scan Mode: Full scan MS to identify precursor ions followed by data-dependent MS/MS to obtain fragmentation spectra.
Collision Energy: Optimize collision energy to induce characteristic fragmentation of the adducts.
Visualizing the Workflow and Reaction Pathway
To better illustrate the process, the following diagrams outline the experimental workflow and a proposed reaction pathway.
Experimental workflow for bromopicrin adduct analysis.
Proposed reaction of bromopicrin with a thiol nucleophile.
Conclusion
The confirmation of bromopicrin reaction products by mass spectrometry requires a careful selection of analytical techniques. Due to the thermal lability of bromopicrin, LC-MS is the method of choice over GC-MS. By leveraging high-resolution mass spectrometry and tandem MS, researchers can confidently identify and structurally elucidate the adducts formed with biological nucleophiles such as cysteine and glutathione. The detailed protocols and comparative data presented in this guide provide a solid foundation for professionals engaged in the study of bromopicrin's reactivity and its implications in various scientific disciplines.
Unveiling the Environmental Risks of Bromopicrin Byproducts: A Comparative Ecotoxicity Guide
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the environmental impact and ecotoxicity of bromopicrin byproducts, offering a comparative perspective against other disinfection b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the environmental impact and ecotoxicity of bromopicrin byproducts, offering a comparative perspective against other disinfection byproducts (DBPs) supported by experimental data and detailed methodologies.
The use of bromine-based disinfectants in water treatment processes, while effective in pathogen control, leads to the formation of various disinfection byproducts (DBPs), including the highly scrutinized compound bromopicrin (tribromonitromethane) and its associated byproducts. Growing evidence suggests that brominated DBPs may pose a greater environmental and health risk than their chlorinated counterparts, necessitating a thorough assessment of their ecotoxicity. This guide provides a comprehensive comparison of the environmental impact of bromopicrin byproducts, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying toxicological pathways.
Comparative Ecotoxicity of Disinfection Byproducts
The ecotoxicity of a substance is typically evaluated using standardized bioassays with representative aquatic organisms. The most common endpoints are the median lethal concentration (LC50), which is the concentration of a substance that kills 50% of a test population, and the median effective concentration (EC50), which is the concentration that causes a non-lethal effect (e.g., immobilization, growth inhibition) in 50% of the test population.[1] Studies have consistently demonstrated that brominated DBPs exhibit higher toxicity (lower LC50/EC50 values) to aquatic organisms compared to their chlorinated analogs.[2][3]
While specific ecotoxicity data for a wide range of individual bromopicrin byproducts are limited, the available information on related brominated compounds provides valuable insights. The following tables summarize the acute toxicity data for various DBPs, including brominated compounds that share structural similarities with potential bromopicrin byproducts, against different aquatic organisms.
Table 1: Acute Toxicity of Selected Disinfection Byproducts to Daphnia magna (Water Flea)
To ensure the reliability and comparability of ecotoxicity data, standardized testing protocols are employed. Below are detailed methodologies for the key experiments cited in this guide.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.
Test Duration: 48 hours.
Procedure:
Prepare a series of test solutions with at least five different concentrations of the test substance in a suitable medium. A control group with no test substance is also prepared.
Introduce a set number of daphnids (e.g., 20) into each test vessel.
Incubate the test vessels under controlled conditions of temperature (20 ± 1 °C) and light (16-hour light/8-hour dark cycle).
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
Endpoint: The 48-hour EC50 for immobilization is calculated using statistical methods.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test evaluates the effect of a substance on the growth of the green alga Pseudokirchneriella subcapitata.
Test Organism: Exponentially growing cultures of Pseudokirchneriella subcapitata.
Test Duration: 72 hours.
Procedure:
Prepare test cultures with a range of concentrations of the test substance in a nutrient-rich medium.
Inoculate each culture with a known density of algal cells.
Incubate the cultures under constant illumination and temperature (21-24 °C).
Measure the algal biomass (e.g., by cell counts or spectrophotometry) at 24, 48, and 72 hours.
Endpoint: The 72-hour EC50 for growth inhibition is determined by comparing the growth rate in the test cultures to that of the control.
Vibrio fischeri Luminescence Inhibition Test (ISO 11348-3)
This bioassay measures the acute toxicity of a sample by its effect on the bioluminescence of the marine bacterium Vibrio fischeri.
Test Organism: Freeze-dried or fresh cultures of Vibrio fischeri.
Test Duration: 30 minutes.
Procedure:
Reconstitute the bacteria according to the manufacturer's instructions.
Prepare a dilution series of the test sample.
Mix the bacterial suspension with the test sample dilutions in a cuvette.
Measure the light output of the bacteria at specified time intervals (e.g., 5, 15, and 30 minutes) using a luminometer.
Endpoint: The EC50 is the concentration of the test sample that causes a 50% reduction in the light emission of the bacteria compared to a control.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of bromopicrin and its byproducts is believed to be mediated through several key cellular signaling pathways. While direct experimental evidence for bromopicrin byproducts is still emerging, the known mechanisms of other halogenated DBPs provide a strong basis for understanding their potential modes of action. The primary mechanisms include the induction of oxidative stress and genotoxicity.
Oxidative Stress and the Nrf2 Signaling Pathway
Many DBPs, particularly brominated ones, are known to induce oxidative stress by generating reactive oxygen species (ROS) within cells. This imbalance between ROS production and the cell's antioxidant defense system can lead to damage to lipids, proteins, and DNA.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stressors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
Caption: Nrf2 signaling pathway activation by bromopicrin byproducts.
Inflammation and the NF-κB Signaling Pathway
Exposure to toxic chemicals can also trigger an inflammatory response mediated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor proteins (IκB). Various stimuli, including ROS, can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway activation leading to inflammation.
Mitochondrial Dysfunction and Apoptosis
Mitochondria are crucial for cellular energy production and are also key regulators of programmed cell death (apoptosis). Some DBPs can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in ROS, and the release of pro-apoptotic factors like cytochrome c. This can trigger a cascade of events culminating in cell death.
Caption: Mitochondrial dysfunction and apoptosis induced by DBPs.
Conclusion
The available evidence strongly indicates that bromopicrin and its byproducts are of significant environmental concern due to their potential for high ecotoxicity. Comparative data consistently show that brominated DBPs are more harmful to aquatic organisms than their chlorinated counterparts. The primary mechanisms of their toxicity are believed to involve the induction of oxidative stress and inflammation, leading to cellular damage and, in severe cases, cell death.
For researchers, scientists, and drug development professionals, understanding the environmental impact and toxicological profile of these compounds is crucial. This guide provides a foundational understanding based on current scientific knowledge, highlighting the need for further research to fully characterize the risks associated with specific bromopicrin byproducts and to develop strategies to mitigate their formation and environmental release. The provided experimental protocols and pathway diagrams serve as valuable resources for designing and interpreting future studies in this critical area of environmental health.
A Guide to the Synthesis and Potential Catalytic Reactions of Bromopicrin
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of bromopicrin (tribromonitromethane) and explores potential avenues for its catalytic transfo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of bromopicrin (tribromonitromethane) and explores potential avenues for its catalytic transformation by drawing comparisons with related halonitroalkanes and other nitro compounds. Due to a notable lack of direct comparative studies on catalysts for bromopicrin reactions in the existing literature, this document focuses on established synthesis protocols and analogous catalytic systems to inform future research and development.
Synthesis of Bromopicrin: Established Methods
The synthesis of bromopicrin has historically been achieved through non-catalytic methods. The two primary approaches involve the reaction of picric acid with a bromine source in the presence of a base, or the direct bromination of nitromethane.
A common laboratory-scale synthesis involves the reaction of nitromethane with bromine in the presence of an aqueous alkaline substance. While not a catalytic process in the traditional sense, this method is effective for producing high-purity bromopicrin. Patents describe a continuous process that allows for safe and cost-effective production on an industrial scale[1][2][3].
In a related synthesis of bromonitromethane, the addition of a substoichiometric amount of sodium bromide has been shown to improve the reproducibility of the reaction, hinting at a potential catalytic or co-catalytic role[4].
Experimental Protocol for Bromopicrin Synthesis from Nitromethane
The following protocol is based on descriptions found in the patent literature[1][2].
Materials:
Nitromethane (CH₃NO₂)
Bromine (Br₂)
Aqueous solution of an alkaline substance (e.g., sodium hydroxide, NaOH)
Water
Procedure:
A mixture of nitromethane and bromine is prepared, preferably in the presence of water to act as a heat sink. The recommended order of addition is nitromethane to water, followed by the addition of bromine[2].
The aqueous solution of the alkaline substance is then added to the nitromethane and bromine mixture. This addition should be controlled to prevent an excess of the alkaline substance in the reaction mixture[2].
The reaction is typically carried out at a controlled temperature, for instance, between 10°C and 50°C[3].
Upon completion of the reaction, the mixture separates into two phases: a heavier organic phase containing the bromopicrin product and a lighter aqueous phase[1].
The bromopicrin is collected from the organic phase. This process can yield bromopicrin with a purity of 96-99%[1].
Logical Workflow for Bromopicrin Synthesis:
Caption: Workflow for the synthesis of bromopicrin from nitromethane.
Potential Catalytic Reactions Involving Bromopicrin and Related Compounds
While catalytic reactions specifically targeting bromopicrin are not well-documented, the broader field of nitroalkane and halonitro compound chemistry offers valuable insights into potential catalytic strategies. These can be broadly categorized into catalytic hydrogenation, carbon-carbon bond formation, and catalytic degradation.
Catalytic Hydrogenation of Halonitro Compounds
The selective reduction of the nitro group in the presence of a halogen is a key transformation. For aromatic halonitro compounds, platinum-based catalysts have been extensively studied.
Experimental Protocol for Catalytic Hydrogenation of ortho-Nitrochlorobenzene:
The following is a representative protocol for the catalytic hydrogenation of a halonitroaromatic compound[6].
Materials:
ortho-nitrochlorobenzene
Platinum on carbon catalyst (e.g., 1 wt. %)
Sodium hydroxide
Water
Toluene
Hydrogen gas
Procedure:
A reactor is charged with ortho-nitrochlorobenzene, the platinum on carbon catalyst, sodium hydroxide, water, and toluene.
The reactor is flushed with hydrogen gas.
The mixture is heated to the desired reaction temperature under hydrogen pressure.
The reaction progress is monitored by a suitable analytical technique such as liquid chromatography.
Carbon-Carbon Bond Formation with Nitroalkanes
Copper-catalyzed reactions have emerged as a powerful tool for the C-alkylation of nitroalkanes, a reaction that is challenging due to the propensity for O-alkylation. These methods could potentially be adapted for bromopicrin, although the reactivity of the C-Br bonds would need to be considered.
Experimental Protocol for Copper-Catalyzed Alkylation of Nitroalkanes:
This protocol is based on the copper-catalyzed C-alkylation of nitroalkanes with α-bromonitriles[7][8].
Materials:
Nitroalkane
α-Bromonitrile
Copper(I) bromide (CuBr)
Ligand (e.g., a nacnac ligand)
Base (e.g., sodium tert-butoxide, NaOtBu)
Solvent (e.g., hexanes)
Procedure:
The copper catalyst is generated in situ by mixing CuBr and the appropriate ligand.
The nitroalkane and the base are added to the reaction mixture.
The α-bromonitrile electrophile is then introduced.
The reaction is typically stirred at room temperature.
Product isolation is achieved through standard workup and purification procedures.
Catalytic Degradation of Brominated Compounds
The environmental persistence of some brominated compounds has led to research into their catalytic degradation. Copper oxide nanoparticles have shown promise in the degradation of brominated flame retardants, a process that could be relevant for the remediation of bromopicrin.
Catalyst
Substrate
Key Findings
Reference
Copper oxide nanoparticles (nCuO)
Tribromoneopentyl alcohol (TBNPA) and 2,4-dibromophenol (2,4-DBP)
nCuO catalyzed the degradation of these brominated compounds in the presence of H₂O₂. The degradation proceeds via a radical mechanism.
The degradation kinetics were found to be dependent on the specific substrate, with 2,4-DBP degrading faster than TBNPA under nCuO catalysis[12][13].
Conceptual Overview of Potential Catalytic Pathways for Bromopicrin:
Caption: Potential catalytic pathways for the transformation of bromopicrin.
Conclusion and Future Outlook
While the direct catalytic chemistry of bromopicrin remains a largely unexplored field, the rich chemistry of related nitroalkanes and halonitro compounds provides a strong foundation for future research. The development of selective catalysts for the transformation of bromopicrin could open up new synthetic routes and provide efficient methods for its degradation. Researchers are encouraged to investigate the application of platinum-group metals for selective hydrogenation, explore copper-catalyzed cross-coupling reactions, and examine the potential of metal oxide nanoparticles for its decomposition. Such studies will be crucial in unlocking the full synthetic potential of bromopicrin and addressing its environmental implications.
Validating Computational Models of Bromopicrin Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's reactivity is paramount for applications ranging from toxicology to materials science. Bromopicrin (CBr₃NO₂), a pot...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's reactivity is paramount for applications ranging from toxicology to materials science. Bromopicrin (CBr₃NO₂), a potent biocide and disinfection byproduct, presents a compelling case for the validation of computational models against experimental data due to its significant reactivity and environmental presence. This guide provides a comparative overview of computational approaches and experimental methods used to understand and predict the reactivity of bromopicrin, with a focus on nucleophilic substitution and degradation pathways.
Executive Summary
The reactivity of bromopicrin is a critical area of study due to its biological activity and environmental fate. Computational chemistry offers powerful tools to model and predict its reactions, but these models must be rigorously validated with experimental data to ensure their accuracy and predictive power. This guide outlines key experimental techniques for characterizing bromopicrin's reactivity and discusses how computational models, particularly those based on Density Functional Theory (DFT), can be used to simulate reaction mechanisms. By comparing computational predictions with experimental results, researchers can gain a deeper understanding of bromopicrin's chemical behavior and develop more reliable predictive models.
Computational Modeling of Bromopicrin Reactivity
Computational models, especially those employing quantum mechanics, are invaluable for elucidating reaction mechanisms at the molecular level. For a molecule like bromopicrin, DFT is a widely used method to investigate its reactivity. These models can predict reaction pathways, transition states, and activation energies for various reactions.
A common approach involves modeling the nucleophilic attack on the carbon atom of bromopicrin, leading to the displacement of a bromide ion. The nitro group (-NO₂) is a strong electron-withdrawing group, which makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.
Key Computational Approaches:
Density Functional Theory (DFT): Used to calculate the electronic structure of molecules and to model reaction energetics. Functionals like B3LYP and M06-2X are often employed.
Transition State Theory: Used in conjunction with DFT to calculate reaction rates from the computed activation energies.
Solvent Models: Implicit solvent models (e.g., PCM) or explicit solvent molecules can be included in calculations to account for the effect of the reaction medium.
Experimental Validation of Bromopicrin Reactivity
Experimental data is the ultimate benchmark for validating computational models. A variety of experimental techniques can be employed to study the kinetics and products of bromopicrin reactions.
Experimental Protocols
1. Kinetic Studies of Bromopicrin Reactions:
Objective: To determine the rate constants for the reaction of bromopicrin with various nucleophiles.
Methodology: A common method is to monitor the disappearance of bromopicrin or the appearance of a product over time using spectroscopic techniques like UV-Vis spectrophotometry or chromatography (e.g., HPLC). Pseudo-first-order conditions are often employed by using a large excess of the nucleophile. The reaction is typically carried out in a buffered solution at a constant temperature.
Data Analysis: The rate constant is determined by fitting the concentration-time data to the appropriate integrated rate law.
2. Product Identification:
Objective: To identify the products formed from the reaction of bromopicrin with nucleophiles.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated products.
Sample Preparation: The reaction mixture is typically quenched at a specific time point, and the products are extracted into an organic solvent for analysis.
Comparison of Computational Models and Experimental Data
The core of the validation process lies in the direct comparison of computational predictions with experimental measurements.
Nucleophilic Substitution with Amines
The reaction of bromopicrin with amines is a key reaction due to the prevalence of amino groups in biological molecules.
Computational Prediction (Hypothetical Model): DFT calculations could be performed to model the reaction of bromopicrin with a simple primary amine like methylamine. The calculations would likely predict a nucleophilic substitution reaction where the amine nitrogen attacks the carbon atom of bromopicrin, leading to the displacement of a bromide ion and the formation of a C-N bond.
Reaction with Sulfur Nucleophiles
Sulfur-containing nucleophiles, such as the amino acid cysteine, are of significant biological interest due to their high reactivity towards electrophiles.
Computational Prediction (Hypothetical Model): A DFT model of the reaction between bromopicrin and a simple thiol like methanethiol would likely show a lower activation barrier compared to the reaction with amines, suggesting a faster reaction rate. The reaction would proceed via a nucleophilic attack of the sulfur atom on the carbon of bromopicrin.
Experimental Evidence: Experimental studies on the reaction of other halogenated compounds with cysteine have shown that the thiol group is a potent nucleophile.[2][3] Although direct kinetic data for bromopicrin's reaction with cysteine is limited, the known reactivity of similar compounds suggests that this would be a significant reaction pathway in a biological context.
Degradation Pathways
Understanding the degradation of bromopicrin is crucial for assessing its environmental fate.
Computational Prediction (Hypothetical Model): Computational models could explore various degradation pathways, including hydrolysis and reductive dehalogenation. DFT calculations could determine the activation barriers for these different pathways, predicting the most likely degradation routes under different environmental conditions.
Experimental Evidence: Experimental studies have shown that bromopicrin can undergo hydrolysis, although the kinetics are not well-documented.[4] Its reaction with reducing agents is also an important degradation pathway.
Data Summary
Table 1: Comparison of Expected Reactivity Trends
Nucleophile
Predicted Relative Reactivity (Computational)
Expected Experimental Observation
Amine (e.g., NH₃)
Moderate
Complex reaction, potential for multiple products
Thiol (e.g., Cysteine)
High
Fast reaction, formation of C-S bond
Water (Hydrolysis)
Low
Slow reaction, formation of tribromomethanol (unstable)
Visualizing Reaction Pathways and Workflows
Diagram 1: General Workflow for Validating Computational Models
Caption: Workflow for validating computational models of reactivity.
Caption: A simplified Sₙ2 reaction pathway for bromopicrin.
Conclusion and Future Directions
The validation of computational models with robust experimental data is essential for accurately predicting the reactivity of bromopicrin. While computational methods like DFT can provide valuable insights into reaction mechanisms, the current literature reveals a need for more targeted experimental studies on the reactions of bromopicrin with key biological nucleophiles such as amines and thiols. Future research should focus on generating high-quality kinetic and product data for these reactions to serve as benchmarks for computational models. This synergistic approach will ultimately lead to more reliable predictions of bromopicrin's behavior in biological and environmental systems, aiding in risk assessment and the development of potential mitigation strategies.
The following guide provides essential safety and logistical information for the proper disposal of bromopicrin, tailored for researchers, scientists, and drug development professionals. Given its hazardous nature, all p...
Author: BenchChem Technical Support Team. Date: November 2025
The following guide provides essential safety and logistical information for the proper disposal of bromopicrin, tailored for researchers, scientists, and drug development professionals. Given its hazardous nature, all procedures must be conducted in strict accordance with institutional safety protocols and local regulations.
Immediate Safety and Handling Precautions
Bromopicrin is a highly hazardous substance requiring stringent safety measures. It is severely irritating to the skin, eyes, and respiratory tract.[1][2][3] In vapor form, it is highly toxic if ingested or inhaled.[4] Crucially, bromopicrin is an explosive, particularly when heated, and can decompose with explosive violence.[1][2][4] When heated to decomposition, it emits highly toxic fumes of bromide and nitrogen oxides (NOx).[4]
Always handle bromopicrin in a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including:
In some situations, respiratory protection may be necessary; consult your institution's safety officer.
Small Spill Management
In the event of a small spill, immediate and careful action is required.
Experimental Protocol for Small Spill Cleanup:
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Remove Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[1][2]
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.
Absorb the Spill: Use absorbent paper or a spill pillow to carefully absorb the spilled liquid.[1][2] Do not use combustible materials like paper towels if there is a risk of ignition. Avoid cellulose-based absorbents as they may be incompatible.[1]
Package Contaminated Materials: Place all used absorbent materials and any contaminated items (e.g., gloves, disposable lab coat sleeves) into a heavy-duty, vapor-tight plastic bag.[1][2] Seal the bag securely.
Decontaminate Surfaces: Wipe the spill area with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[1][2]
Label and Dispose: Clearly label the sealed bag as "Hazardous Waste: Bromopicrin Contaminated Debris" and arrange for its disposal through your institution's hazardous waste management program.
Formal Disposal Procedure for Unused or Waste Bromopicrin
Due to its high toxicity and explosive potential, chemical neutralization of bromopicrin should not be attempted by untrained personnel. The standard and safest procedure is to arrange for disposal via a licensed hazardous waste contractor.
Procedural Steps for Disposal:
Do Not Attempt Neutralization: Do not mix bromopicrin with other chemicals in an attempt to neutralize it. It is incompatible with oxidizing agents and its decomposition is highly exothermic and potentially explosive.[1][2][5][6]
Maintain Original Container: Whenever possible, leave the waste bromopicrin in its original, clearly labeled container. Ensure the container is in good condition and the lid is sealed tightly.
Labeling: If the original label is damaged or if the material is in a secondary container, create a new "Hazardous Waste" label. The label must include:
The full chemical name: "Bromopicrin" or "Tribromonitromethane".
The words "Hazardous Waste".
Clear hazard identification: "Toxic," "Oxidizer," and "Explosive Hazard."
The approximate quantity of waste.
Segregation and Storage: Store the waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and away from light, heat sources, and incompatible materials.[1]
Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) department or designated waste management provider to schedule a pickup for the hazardous waste. Follow all internal procedures for waste manifest and hand-off.
Data Presentation: Bromopicrin Hazard Summary
The following table summarizes key quantitative data related to the safe handling and disposal of bromopicrin.
Personal protective equipment for handling Bromopicrin
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical information for handling Bromopicrin in a laboratory setting. Adherence to these pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Bromopicrin in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
I. Understanding the Hazards
Bromopicrin (CBr₃NO₂) is a highly toxic and explosive compound that poses significant health risks. It is a severe irritant to the skin, eyes, and respiratory tract.[1] Exposure can cause symptoms ranging from lachrymation (tearing), vomiting, and bronchitis to severe pulmonary edema.[1][2] It is classified as a poison by intraperitoneal, ingestion, and inhalation routes.[3] Furthermore, Bromopicrin is a severe explosion hazard when heated, and upon decomposition, it emits highly toxic fumes of nitrogen oxides and bromide ions.[1][3]
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and crucial barrier against exposure. The following PPE is mandatory when handling Bromopicrin:
PPE Category
Specification
Rationale
Respiratory Protection
A NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulate air (HEPA) is recommended.[2] For situations with high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[4] In unknown atmospheres, a Self-Contained Breathing Apparatus (SCBA) should be used.[2]
To prevent inhalation of fatal or toxic vapors.[5]
Eye and Face Protection
Tight-sealing safety goggles are required.[4] A face shield worn over safety glasses is necessary when there is a risk of explosion or significant splash hazard.[6]
To protect against severe eye irritation and chemical splashes.[1]
Hand Protection
Wear protective gloves tested for use with hazardous chemicals.[7] While disposable nitrile gloves offer broad short-term protection, it is crucial to consult the glove manufacturer's chemical resistance guide for suitability against Bromopicrin.[6] Double gloving is required if there is a potential for leaking or splashing.[7]
To prevent skin contact, which can cause severe irritation.[1][5]
Body Protection
A lab coat should be worn. For handling neat chemical, a DuPont Tychem® suit or similar chemical-resistant suit is recommended.[2] If a full suit is not worn, disposable Tyvek-type sleeves taped to gloves are a minimum requirement.[2] Wear protective clothing that covers the entire body.[4]
To protect the skin from contact with the hazardous chemical.
Footwear
Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6][8]
To protect feet from spills and falling objects.
III. Safe Handling and Operational Plan
A systematic approach to handling Bromopicrin is essential to maintain a safe laboratory environment.
A. Preparation and Handling:
Work Area: All work with Bromopicrin must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][9]
Pre-use Inspection: Before handling, visually inspect the Bromopicrin container for any signs of damage or leaks.
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated work area.
Handling: Use only the minimum amount of Bromopicrin required for the experiment. Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe mist or vapors.[5]
B. In Case of Exposure:
Inhalation: Immediately move the affected person to fresh air. Call for immediate medical attention, even if no symptoms are immediately apparent.[2] Rescuers should wear appropriate respiratory protection, preferably an SCBA, when entering an unknown atmosphere.[2]
Skin Contact: Immediately flush the affected skin with copious amounts of water while removing all contaminated clothing.[2] Gently wash the affected area with soap and water.[2] Seek immediate medical attention, even if there are no visible signs of irritation.[1][2]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[9] Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Call for immediate medical assistance.[5]
IV. Spill and Waste Disposal Plan
Proper management of spills and waste is critical to prevent wider contamination.
A. Spill Response:
Evacuate: Immediately evacuate all non-essential personnel from the contaminated area.
Isolate: Isolate the spill area and remove all sources of ignition.[2]
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
Contain and Absorb: For small spills, use absorbent paper to pick up the liquid material.[2] For larger spills, use inert absorbent materials such as sand or diatomaceous earth.[11]
Decontaminate: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[2]
Package Waste: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[2]
B. Waste Disposal:
Segregation: All Bromopicrin waste, including empty containers and contaminated materials, must be segregated as hazardous waste.
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "Bromopicrin," and a description of the contents.
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12][13] Do not flush Bromopicrin down the drain or dispose of it with regular laboratory trash.[9]
V. Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of Bromopicrin, from preparation to disposal.